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N-cyclopropylacetamide Documentation Hub

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Core Science & Biosynthesis

Foundational

N-cyclopropylacetamide CAS 29512-07-0 properties

An in-depth analysis of N-cyclopropylacetamide (CAS 29512-07-0) reveals a highly versatile scaffold that bridges foundational organic synthesis and advanced medicinal chemistry. By integrating a rigid cyclopropyl ring wi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of N-cyclopropylacetamide (CAS 29512-07-0) reveals a highly versatile scaffold that bridges foundational organic synthesis and advanced medicinal chemistry. By integrating a rigid cyclopropyl ring with a reactive acetamide group, this compound offers unique conformational constraints and metabolic stability, making it a privileged building block in the development of targeted therapeutics, including kinase inhibitors and fluoroquinolone antibiotics.

Physicochemical and Structural Profiling

The structural uniqueness of N-cyclopropylacetamide lies in its combination of a hydrogen-bond-donating/accepting amide core and a strained, lipophilic cyclopropyl moiety. This dual nature influences its solubility, binding affinity in biological targets, and synthetic reactivity[1].

Table 1: Quantitative Physicochemical Properties

PropertyValue
IUPAC Name N-cyclopropylacetamide
CAS Number 29512-07-0
Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol [2]
Physical State Colorless to pale yellow liquid or solid[1]
Topological Polar Surface Area (TPSA) 29.1 Ų[2]
XLogP3 0.1[2]
SMILES CC(=O)NC1CC1[2]

Transformative Chemistry and Mechanistic Pathways

N-cyclopropylacetamide and its alpha-substituted derivatives participate in a wide array of transformative reactions. Two of the most synthetically valuable pathways are the Beckmann rearrangement (for its synthesis) and the Smiles rearrangement (for its application).

The Beckmann Rearrangement Route

While N-cyclopropylacetamide can be synthesized directly via the acylation of cyclopropylamine, it is also the primary product of the acid-catalyzed Beckmann rearrangement of 1-cyclopropyl-ethanone oxime[3]. The strained cyclopropyl ring remains intact during the migration, highlighting the chemoselectivity of the rearrangement.

Beckmann A 1-Cyclopropyl-ethanone Oxime B Protonated Oxime (Good Leaving Group) A->B + H+ C Nitrilium Ion Intermediate B->C - H2O Alkyl Migration D N-Cyclopropylacetamide (Product) C->D + H2O Tautomerization

Mechanism of the Beckmann rearrangement yielding N-cyclopropylacetamide.

The Smiles Rearrangement Application

A critical application of the N-cyclopropyl scaffold is the synthesis of N-cyclopropylanilines, which are essential precursors for blockbuster fluoroquinolone antibiotics like ciprofloxacin. As established by Arava and Bandatmakuru (2013), this is achieved by converting 2-chloro-N-cyclopropylacetamide into an aryloxy ether, which then undergoes a base-catalyzed intramolecular Smiles rearrangement[4][5].

Smiles A 2-Chloro-N-cyclopropylacetamide C 2-Aryloxy-N-cyclopropylacetamide (Ether Intermediate) A->C K2CO3 / DMF SN2 Substitution B Substituted Phenol B->C K2CO3 / DMF SN2 Substitution D Spirocyclic Meisenheimer Transition State C->D KOH / 130°C Amide Deprotonation E N-Cyclopropylaniline Derivative D->E Ether Cleavage Rearrangement

Workflow of the Smiles rearrangement for synthesizing N-cyclopropylanilines.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, where the physical phenomena observed during the reaction inherently confirm the success of the mechanistic steps.

Protocol 1: Synthesis of 2-Chloro-N-cyclopropylacetamide

This derivative is the foundational electrophile required for the Smiles rearrangement and click-chemistry PROTAC linkers[6][7].

Causality & Design: The choice of 0 °C is critical to suppress the formation of di-acylated byproducts and to control the highly exothermic reaction between the acyl chloride and the amine. Using 2.0 equivalents of cyclopropylamine acts as an internal acid scavenger. The immediate precipitation of cyclopropylamine hydrochloride serves as a visual, self-validating confirmation that the acylation is proceeding successfully[7].

  • Preparation: Dissolve cyclopropylamine (2.0 eq, 87.6 mmol) in anhydrous dichloromethane (25 mL) in a 100 mL round-bottom flask. Cool the system to 0 °C using an ice-water bath.

  • Acylation: Transfer 2-chloroacetyl chloride (1.0 eq, 43.6 mmol) to an addition funnel. Add it dropwise to the stirred amine solution over 30 minutes. Validation: A white precipitate (amine hydrochloride) will immediately form.

  • Maturation: Stir the resulting suspension for 2 hours at 0 °C.

  • Isolation: Vacuum filter the mixture through a pad of Celite to remove the salt byproduct. Concentrate the filtrate under reduced pressure to yield a crude yellow-orange solid.

  • Purification: Slurry the solid in hexane, refilter, and dry under high vacuum to obtain pure 2-chloro-N-cyclopropylacetamide (Yield: ~92%)[7].

Protocol 2: Synthesis of N-Cyclopropylanilines via Smiles Rearrangement

This protocol details the transformation of the chloroacetamide into a pharmacologically relevant aniline[5][7].

Causality & Design: The initial etherification utilizes K₂CO₃ in DMF; this provides a mild basic environment that selectively deprotonates the phenol without hydrolyzing the sensitive amide bond. For the rearrangement step, a high-temperature solvent system (toluene/NMP) with KOH at 130 °C is employed. NMP provides the high dielectric constant needed to stabilize the spirocyclic Meisenheimer transition state, while toluene allows for a higher reflux temperature[7]. The reaction is self-validating via TLC: the shift in polarity from the neutral ether intermediate to the secondary aniline product results in a distinct Rf value shift.

Step A: Etherification

  • Combine 2-chloro-N-cyclopropylacetamide (1.0 eq), a substituted phenol (e.g., 4-phenylphenol) (2.5 eq), and K₂CO₃ (2.5 eq) in a round-bottom flask[7].

  • Add a catalytic amount of potassium iodide (KI) to accelerate the SN2 displacement via the Finkelstein reaction.

  • Heat the mixture to 100 °C for 30 minutes. Cool to 5 °C and precipitate the product by adding diethyl ether. Filter to isolate the 2-aryloxy-N-cyclopropylacetamide intermediate[7].

Step B: Rearrangement

  • Transfer the ether intermediate (1.0 eq) to a flask containing KOH (2.0 eq).

  • Suspend the mixture in anhydrous N-methyl-2-pyrrolidone (NMP) and toluene (approx. 1:3 ratio)[7].

  • Heat the system to 130 °C and stir overnight. Validation: The suspension will change color as the spirocyclic intermediate forms and resolves into the aniline.

  • Cool to room temperature, quench with water, and extract the N-cyclopropylaniline derivative using ethyl acetate. Purify via silica gel chromatography[7].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4376677, N-cyclopropylacetamide" PubChem. Available at:[Link]

  • ChemRxiv. "Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions." ChemRxiv. Available at:[Link]

Sources

Exploratory

N-cyclopropylacetamide molecular weight and formula

Physicochemical Profiling and Synthetic Utility in Medicinal Chemistry[1][2] Executive Summary N-Cyclopropylacetamide (CAS: 29512-07-0) represents a critical structural motif in modern drug discovery.[1][2] Beyond its ro...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Synthetic Utility in Medicinal Chemistry[1][2]

Executive Summary

N-Cyclopropylacetamide (CAS: 29512-07-0) represents a critical structural motif in modern drug discovery.[1][2] Beyond its role as a simple intermediate, the N-cyclopropyl amide functionality serves as a strategic bioisostere for N-ethyl and N-isopropyl groups, offering enhanced metabolic stability against cytochrome P450-mediated dealkylation.[1][2] This guide provides a comprehensive technical analysis of N-cyclopropylacetamide, detailing its physicochemical properties, validated synthetic pathways, and analytical fingerprints, designed to support rigorous experimental workflows.[1][2]

Molecular Identity & Physicochemical Profiling[1][3]

The following data aggregates experimental and predicted values to establish a baseline for handling and characterization.

PropertyValueTechnical Note
IUPAC Name N-Cyclopropylacetamide-
CAS Registry 29512-07-0-
Molecular Formula C₅H₉NO-
Molecular Weight 99.13 g/mol Monoisotopic Mass: 99.068 Da
Physical State Colorless liquid / Low-melting solidViscous liquid at RT; solidifies upon chilling.[1][2][3][4][5]
LogP (Oct/Water) -0.5 to 0.1 (Predicted)Amphiphilic; high aqueous solubility expected.[1][2]
Topological Polar Surface Area (TPSA) 29.1 ŲIndicates good membrane permeability (Rule of 5 compliant).[1][2]
H-Bond Donors / Acceptors 1 / 1Classic amide hydrogen bonding pattern.[1][2]
Rotatable Bonds 1High conformational rigidity due to cyclopropyl ring.[1][2]
Synthetic Pathways & Process Chemistry[1][2][5][7]

The synthesis of N-cyclopropylacetamide is a classic nucleophilic acyl substitution.[1][2] While seemingly trivial, the choice of acylating agent (acetic anhydride vs. acetyl chloride) dictates the purification strategy. The preferred method for high-purity applications is the Acetic Anhydride Route , which avoids the generation of HCl gas and simplifies workup.[2]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via the attack of the nucleophilic amine nitrogen on the carbonyl carbon of the anhydride, forming a tetrahedral intermediate. This collapses to expel acetate, yielding the amide.[2]

SynthesisMechanism Reactants Cyclopropylamine + Acetic Anhydride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Transition Elimination of Acetate Intermediate->Transition Proton Transfer Product N-Cyclopropylacetamide + Acetic Acid Transition->Product Collapse

Figure 1: Mechanistic pathway for the acetylation of cyclopropylamine using acetic anhydride.

Analytical Characterization

Validating the identity of N-cyclopropylacetamide requires precise interpretation of spectral data.[1] The cyclopropyl group provides a unique high-field NMR signature that is diagnostic for this compound.[1][2]

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
6.0 - 6.5 Broad Singlet1HNH Amide proton; shift varies with concentration/solvent.[1][2]
2.6 - 2.8 Multiplet1HCH (Ring)Methine proton on the cyclopropyl ring; deshielded by nitrogen.[1][2]
1.95 - 2.05 Singlet3HCH₃ (Acetyl)Characteristic sharp singlet for the acetyl group.[1][2]
0.70 - 0.85 Multiplet2HCH₂ (Ring)Cis/Trans protons relative to the amide; high-field region.[1][2]
0.45 - 0.60 Multiplet2HCH₂ (Ring)Remaining ring protons; diagnostic of cyclopropyl strain.[1][2]
Mass Spectrometry (ESI-MS)[1][2]
  • Molecular Ion [M+H]⁺: m/z 100.1[1][2]

  • Fragmentation Pattern:

    • m/z 100 → 58: Loss of ketene (CH₂=C=O) via McLafferty-like rearrangement (common in N-alkyl acetamides).[1][2]

    • m/z 100 → 43: Acylium ion [CH₃CO]⁺, confirming the acetyl group.[1][2]

Application in Drug Discovery: The "Cyclopropyl Effect"

In medicinal chemistry, N-cyclopropylacetamide is rarely a final drug but often a "warhead" or stability-enhancing motif.[1][2]

1. Metabolic Stability

The cyclopropyl group is often used to replace ethyl or isopropyl groups.[1] The C-H bonds of the cyclopropane ring have higher dissociation energy (~106 kcal/mol) compared to acyclic alkanes (~98 kcal/mol).[2] This makes the adjacent carbon significantly more resistant to Hydrogen Atom Transfer (HAT) mechanisms utilized by Cytochrome P450 enzymes, thereby reducing N-dealkylation rates.[1][2]

2. Conformational Restriction

The cyclopropyl ring acts as a sigma-aromatic system with significant π-character.[1][2] When attached to an amide nitrogen, it enforces a specific steric orientation, often locking the molecule into a bioactive conformation that fits tighter into protein binding pockets compared to flexible alkyl chains.[2]

MetabolicStability cluster_Ethyl N-Ethyl Analog cluster_Cyclopropyl N-Cyclopropyl Analog Drug Drug Scaffold (N-Alkyl Amide) Ethyl N-Ethyl Group Drug->Ethyl Cyclo N-Cyclopropyl Group Drug->Cyclo Metabolite Rapid N-Dealkylation (CYP450 Oxidation) Ethyl->Metabolite High Clearance Stable Metabolic Blockade (High C-H Bond Energy) Cyclo->Stable Extended Half-life

Figure 2: Comparison of metabolic fate between N-ethyl and N-cyclopropyl analogs.[1][2]

Experimental Protocol: Synthesis of N-Cyclopropylacetamide

Objective: Synthesis of N-cyclopropylacetamide on a 10 mmol scale. Safety: Cyclopropylamine is volatile and toxic.[1][2] Acetic anhydride is corrosive.[1][2] Perform all operations in a fume hood.

Reagents
  • Cyclopropylamine (CAS 765-30-0): 10 mmol (0.57 g, ~0.69 mL)[1][2]

  • Acetic Anhydride (CAS 108-24-7): 12 mmol (1.22 g, ~1.13 mL)[1][2]

  • Dichloromethane (DCM): 20 mL[1][2]

  • Triethylamine (Et₃N): 12 mmol (optional, as scavenger)[1][2]

  • Sodium Bicarbonate (sat.[1][2] aq.): 20 mL[1][2]

Procedure
  • Setup: Charge a 50 mL round-bottom flask with Cyclopropylamine (10 mmol) and DCM (15 mL). Cool to 0°C in an ice bath.

  • Addition: Add Acetic Anhydride (12 mmol) dropwise over 5 minutes. Note: The reaction is exothermic.[2][4][6]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1][2]

  • Quench: Add 5 mL of water and stir for 10 minutes to hydrolyze excess anhydride.

  • Workup:

    • Wash the organic layer with sat.[1][2] NaHCO₃ (2 x 10 mL) to remove acetic acid.

    • Wash with Brine (10 mL).[1][2]

    • Dry over anhydrous Na₂SO₄.[1][2]

  • Isolation: Filter and concentrate under reduced pressure (rotary evaporator).

  • Purification: The crude material is typically pure enough (>95%) for use.[1][2] If necessary, purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).[1][2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4376677, N-Cyclopropylacetamide.[1][2] Retrieved from [Link][1][2]

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][2] (Discusses bioisosteric properties of small rings). Angewandte Chemie International Edition.

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" in Drug Discovery.[1][2] Journal of Medicinal Chemistry.[1][2] (General reference for cyclopropyl metabolic stability).

  • SpectraBase.

Sources

Foundational

N-cyclopropylacetamide solubility in water vs organic solvents

Title: Thermodynamic and Empirical Profiling of N-Cyclopropylacetamide Solubility: Aqueous vs. Organic Solvent Systems Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists in Drug Development.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermodynamic and Empirical Profiling of N-Cyclopropylacetamide Solubility: Aqueous vs. Organic Solvent Systems

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists in Drug Development.

Executive Summary

N-cyclopropylacetamide (CAS: 29512-07-0) is a versatile secondary amide extensively utilized as a structural building block and intermediate in pharmaceutical synthesis, notably in the development of kinase inhibitors like Lenvatinib[1]. As a Senior Application Scientist, I frequently observe that the handling, crystallization, and purification of this compound depend heavily on a rigorous understanding of its solvation thermodynamics.

This whitepaper provides an in-depth technical analysis of the solubility profile of N-cyclopropylacetamide, contrasting its behavior in aqueous environments versus organic solvents. By deconstructing the interplay between its hydrogen-bonding capacity and the hydrophobic nature of the cyclopropyl ring, we establish a predictive and empirical framework for solvent selection in drug development workflows.

Physicochemical Profiling & Thermodynamic Causality

To predict solubility, we must first analyze the molecular architecture of N-cyclopropylacetamide (Molecular Weight: 99.13 g/mol )[2]. The molecule consists of two distinct domains:

  • The Acetamide Core (Hydrophilic): Secondary amides possess both a hydrogen-bond donor (N-H) and a hydrogen-bond acceptor (C=O)[3]. In the solid or neat liquid state, these molecules form robust intermolecular hydrogen-bonded networks (dimers or chains)[3].

  • The Cyclopropyl Ring (Hydrophobic): A highly strained, three-membered carbon ring that introduces steric bulk and lipophilicity, though its small size prevents it from dominating the molecule's overall polarity.

The Thermodynamics of Solvation

For dissolution to occur, the energy released by solvent-solute interactions must exceed the lattice energy (or intermolecular forces) of the pure amide[3].

  • In Water: Amides with five or fewer carbon atoms are generally highly soluble in water[4]. Water molecules effectively disrupt the amide-amide hydrogen bonds by offering superior hydrogen-bonding networks[4]. The computed LogP of N-cyclopropylacetamide is approximately 0.1, indicating a near-equal partitioning preference, but leaning heavily toward hydrophilicity compared to larger aliphatic amides[2].

  • In Organic Solvents: Solvation in polar organic solvents (e.g., alcohols, DMSO) is highly favorable due to dipole-dipole interactions and complementary hydrogen bonding[4]. Conversely, in non-polar solvents (e.g., hexane), the solvent cannot provide the enthalpic payoff required to break the strong internal amide-amide hydrogen bonds, resulting in poor solubility[3].

G Solid N-cyclopropylacetamide (Solid State / Amide Dimers) Water Aqueous Solvation (Water) Solid->Water High Enthalpic Gain (H-Bond Donor/Acceptor) Organic Organic Solvation (Polar Aprotic/Protic) Solid->Organic Favorable Dipole Interactions & Hydrophobic Solvation NonPolar Non-Polar Solvation (Hexane/Heptane) Solid->NonPolar High Energy Barrier (Cannot break Amide Dimers)

Thermodynamic pathways of N-cyclopropylacetamide solvation in various solvent systems.

Solubility Matrix: Quantitative & Qualitative Data

Based on structural homology to similar secondary amides and empirical chemical data[5], the solubility of N-cyclopropylacetamide across standard laboratory solvents is summarized below. This matrix serves as a rapid-reference guide for extraction, crystallization, and reaction solvent selection.

Solvent ClassSpecific SolventRelative PolaritySolvation MechanismEstimated Solubility
Aqueous Water1.000H-bond donor & acceptorVery High (>100 mg/mL)
Polar Protic Methanol / Ethanol0.762 / 0.654H-bond donor & acceptorVery High (Miscible/Highly Soluble)
Polar Aprotic DMSO / DMF0.444 / 0.386Strong dipole, H-bond acceptorHigh
Moderate Polar Ethyl Acetate / DCM0.228 / 0.309Dipole-dipole, Van der WaalsModerate to High
Non-Polar Hexane / Heptane0.009 / 0.012Weak Van der Waals onlyPoor / Insoluble

Note: As a low-molecular-weight amide, N-cyclopropylacetamide exhibits broad solubility in polar media, a common trait for amides due to their hydrogen-bonding capabilities[5].

Self-Validating Experimental Protocol: Equilibrium Solubility Determination

To generate precise, compound-specific solubility data for regulatory submissions or formulation development, researchers must move beyond predictive models. The following protocol details a self-validating Shake-Flask Method coupled with HPLC-UV , designed to eliminate supersaturation artifacts.

Phase 1: Preparation & Equilibration
  • Solvent Saturation: Add an excess amount of N-cyclopropylacetamide (e.g., 500 mg) to 1.0 mL of the target solvent in a sealed, temperature-controlled glass vial (typically 25.0 ± 0.1 °C).

  • Agitation: Place the vial in a thermostatic shaker at 200 RPM.

  • Self-Validating Step (The 24/48 Rule): Agitate the sample for 24 hours. Extract a micro-aliquot, then continue shaking for another 24 hours (Total 48h) to extract a second aliquot. Causality: Comparing the 24h and 48h concentrations ensures true thermodynamic equilibrium has been reached, ruling out kinetic dissolution delays or transient supersaturation.

Phase 2: Phase Separation
  • Centrifugation: Centrifuge the aliquots at 10,000 x g for 15 minutes at exactly 25.0 °C to separate the undissolved solid pellet from the saturated supernatant.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Critical consideration: Discard the first 100 µL of filtrate to account for potential adsorption of the solute onto the filter membrane.

Phase 3: Quantification (HPLC-UV)
  • Dilution: Dilute the filtered supernatant with the HPLC mobile phase (e.g., Water:Acetonitrile) to bring the concentration within the linear dynamic range of the UV detector.

  • Analysis: Quantify the concentration against a pre-established multi-point calibration curve of N-cyclopropylacetamide reference standard.

  • Data Acceptance: The protocol is validated if the concentration difference between the 24h and 48h aliquots is ≤ 2.0%.

Application Insights for Drug Development

Understanding the solubility dichotomy of N-cyclopropylacetamide is critical for synthetic chemists. Because it is highly soluble in both water and polar organic solvents, standard aqueous workups (e.g., extracting an aqueous layer with ethyl acetate) can lead to significant product loss due to the compound partitioning back into the aqueous phase (driven by its ~0.1 LogP)[2].

Expert Recommendation: When isolating N-cyclopropylacetamide from an aqueous reaction mixture, standard extraction protocols should be modified. Utilizing a "salting-out" technique (saturating the aqueous layer with NaCl) will increase the ionic strength of the water, disrupting the water-amide hydrogen bonding network and forcing the amide into the organic phase (e.g., DCM or Ethyl Acetate).

References

  • National Center for Biotechnology Information (NIH). "N-cyclopropylacetamide | C5H9NO | CID 4376677". PubChem Database. Available at: [Link]

  • Chemistry LibreTexts. "15.15: Physical Properties of Amides". LibreTexts. Available at: [Link]

  • Chemistry Stack Exchange. "Solubility of Amides". Stack Exchange Network. Available at: [Link]

Sources

Exploratory

N-Cyclopropylacetamide and its Reactive Derivatives: A Comprehensive Guide to SDS Hazards, Toxicological Mechanisms, and Safe Handling Protocols

Executive Summary N-cyclopropylacetamide and its functionalized derivatives are critical synthons in medicinal chemistry, frequently utilized in the development of enzyme inhibitors, receptor modulators, and novel therap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclopropylacetamide and its functionalized derivatives are critical synthons in medicinal chemistry, frequently utilized in the development of enzyme inhibitors, receptor modulators, and novel therapeutic agents targeting neurological disorders[1]. However, the specific chemical reactivity that makes these compounds valuable in drug discovery also imparts significant safety hazards. This whitepaper transcends standard Safety Data Sheets (SDS) by elucidating the biochemical causality behind the toxicity of N-cyclopropylacetamide derivatives and establishing self-validating protocols for safe laboratory handling.

Physicochemical and Hazard Profiling

Understanding the baseline properties of these compounds is the first step in rigorous risk assessment. While the base compound N-cyclopropylacetamide (CAS 29512-07-0) is relatively stable and soluble in polar solvents[2], its functionalized derivatives—particularly alpha-halogenated variants like 2-chloro-N-cyclopropylacetamide—exhibit pronounced electrophilicity that drastically alters their hazard profile.

Table 1: Physicochemical and Hazard Summary of N-Cyclopropylacetamide and Key Derivatives

CompoundCAS NumberMolecular WeightPhysical StateKey GHS Hazard Statements
N-Cyclopropylacetamide 29512-07-099.13 g/mol Solid/LiquidGeneral Irritant (Consult specific SDS)[2]
2-Chloro-N-cyclopropylacetamide 19047-31-5133.58 g/mol SolidH315, H317, H319, H335[3]
2-Amino-N-cyclopropylacetamide HCl 120436-02-4150.61 g/mol White PowderIrritant (Skin/Eye)[1]

Mechanistic Causality of SDS Hazards

Safety Data Sheets list hazards, but they rarely explain why a compound is hazardous. For drug development professionals, understanding the mechanism of toxicity is paramount for designing effective safety controls.

Skin Sensitization (H317) and Electrophilic Haptenation

Derivatives such as 2-chloro-N-cyclopropylacetamide are strictly flagged with H317 (May cause an allergic skin reaction)[4]. The causality lies in the alpha-chloroacetamide moiety, which acts as a potent electrophile. Upon dermal contact, this moiety undergoes an irreversible


 nucleophilic substitution with the thiol groups of cysteine residues or the primary amines of lysine residues on epidermal proteins.

This covalent binding, known as haptenation , alters the native protein structure. Langerhans cells in the epidermis phagocytose these haptenated proteins, migrate to the regional lymph nodes, and present the modified antigen to T-cells. This triggers clonal expansion. Subsequent exposures to the chemical elicit a rapid, cell-mediated immune response manifesting as severe allergic contact dermatitis.

ToxicityPathway A Chemical Exposure (N-Cyclopropylacetamide Deriv.) B Electrophilic Haptenation of Epidermal Proteins A->B C Langerhans Cell Antigen Presentation B->C D T-Cell Activation & Clonal Expansion C->D E Allergic Contact Dermatitis (H317 Manifestation) D->E

Figure 1: Mechanistic pathway of allergic contact dermatitis (H317) via electrophilic haptenation.

Respiratory Irritation (H335) and Mucosal Reactivity

These compounds are frequently handled as fine powders. Inhalation of these particulates allows the electrophilic dust to bypass upper respiratory defenses and settle on the mucosal membranes of the respiratory tract[3]. The localized reaction with mucosal proteins and the subsequent release of pro-inflammatory cytokines cause acute respiratory irritation (H335)[4].

Self-Validating Experimental Protocols

Standard operating procedures (SOPs) often fail because they rely on passive compliance. The following protocols integrate self-validation, ensuring that safety is analytically confirmed at each critical step rather than merely assumed.

Protocol: Safe Handling and Electrophilic Quenching of Reactive Amides

This step-by-step methodology is designed for handling reactive N-cyclopropylacetamide derivatives during organic synthesis.

Step 1: Pre-Weighing Environmental Validation

  • Action: Conduct all weighing inside a localized exhaust ventilation (LEV) system or a certified fume hood. Avoid breathing dust, fumes, or vapors[4].

  • Self-Validation: Before opening the reagent bottle, use a digital anemometer to verify the hood's face velocity is between 80-100 feet per minute (fpm). Do not proceed if the velocity is suboptimal.

Step 2: Inert Transfer and Aerosol Mitigation

  • Action: Use anti-static spatulas to transfer the solid.

  • Causality: Minimizing static repulsion prevents the fine powder from aerosolizing, directly mitigating the H335 (respiratory irritation) and H319 (serious eye irritation) hazards[4].

Step 3: Reaction Execution

  • Action: Dissolve the reagent in an appropriate anhydrous solvent under an inert argon atmosphere. Maintain the reaction temperature at 2-8°C if managing highly exothermic nucleophilic substitutions[1].

Step 4: Active Quenching (Hazard Neutralization)

  • Action: Upon reaction completion, do not simply perform an aqueous extraction. The unreacted alpha-chloroacetamide must be actively destroyed. Add 1.5 molar equivalents of an aqueous sodium thiosulfate (

    
    ) solution. Stir vigorously for 30 minutes.
    
  • Causality: The thiosulfate ion is a highly effective, odorless nucleophile that rapidly displaces the chloride, neutralizing the electrophilic hazard before it enters the waste stream.

Step 5: Analytical Self-Validation (Critical Step)

  • Action: Spot the organic layer on a Thin Layer Chromatography (TLC) plate or run a rapid LC-MS aliquot.

  • Self-Validation: Confirm the complete disappearance of the starting material peak/spot. Only proceed to standard aqueous workup and waste disposal once analytical validation confirms the hazard is fully neutralized.

SafeHandling S1 1. Pre-Weighing Setup (Anemometer Validation) S2 2. Inert Transfer (Anti-Static Spatulas) S1->S2 S3 3. Reaction Execution (Sealed Argon System) S2->S3 S4 4. Active Quenching (Thiosulfate Addition) S3->S4 S5 5. Analytical Validation (TLC/LC-MS Clearance) S4->S5

Figure 2: Self-validating safe handling and electrophilic quenching workflow.

Emergency Response and Decontamination

In the event of accidental exposure, immediate, mechanism-informed actions are required:

  • Dermal Exposure: Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes[4]. Crucial Insight: Do not use organic solvents (e.g., acetone or ethanol) to clean the skin, as they will increase the dermal absorption of the lipophilic amide.

  • Ocular Exposure: Flush eyes cautiously with water for several minutes, removing contact lenses if present and easy to do[4]. Seek immediate ophthalmological evaluation due to the risk of severe eye irritation (H319)[3].

  • Spill Decontamination: Do not dry sweep. Cover the spill with a damp absorbent material to prevent dust formation, sweep into a sealed container without creating dust, and dispose of as hazardous chemical waste[4].

References

Sources

Foundational

In Vitro Metabolic Stability of N-Cyclopropylacetamide: Mechanistic Insights and Experimental Workflows

Executive Summary The cyclopropyl group is a privileged motif in medicinal chemistry, frequently utilized to constrain aliphatic chains, enhance lipophilicity, and improve overall pharmacokinetic profiles. Due to the hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropyl group is a privileged motif in medicinal chemistry, frequently utilized to constrain aliphatic chains, enhance lipophilicity, and improve overall pharmacokinetic profiles. Due to the high C-H bond dissociation energy associated with its strained ring system, the cyclopropyl moiety generally exhibits reduced susceptibility to cytochrome P450 (CYP)-mediated oxidative metabolism 1. Consequently, the N-cyclopropylamide linkage—specifically N-cyclopropylacetamide—has emerged as a highly valuable structural component in the design of targeted therapeutics, including kinase inhibitors, osteoclast differentiation attenuators, and Proteolysis Targeting Chimeras (PROTACs) 2, 3, 4.

As a Senior Application Scientist, evaluating the in vitro metabolic stability of this moiety requires moving beyond basic clearance metrics. We must understand the causality of its biotransformation. This whitepaper details the mechanistic rationale behind N-cyclopropylacetamide's stability, the self-validating in vitro systems required to test it, and the exact protocols used to generate reliable pharmacokinetic data.

Mechanistic Causality: The Amide Advantage

To understand the metabolic stability of N-cyclopropylacetamide, one must first examine the severe liabilities of its parent amine, cyclopropylamine.

The Cyclopropylamine Liability

Free cyclopropylamines are well-documented structural alerts in drug discovery. They act as substrates for CYP450 and monoamine oxidase (MAO) enzymes, which bioactivate the amine via a single-electron transfer (SET) from the nitrogen lone pair 5. This SET forms a radical cation that rapidly triggers ring-opening, generating highly reactive radical and iminium species. This specific bioactivation pathway was famously implicated in the severe hepatotoxicity of the antibiotic trovafloxacin 5, 1.

The Acetamide Stabilization Mechanism

By converting the amine into an acetamide (forming N-cyclopropylacetamide), the electron density of the nitrogen lone pair is delocalized into the adjacent carbonyl


-system. This delocalization drastically increases the ionization potential of the nitrogen, effectively shutting down the SET-mediated ring-opening pathway.

Consequently, the metabolic vulnerability shifts. The primary routes of in vitro clearance for N-cyclopropylacetamide become:

  • CYP-mediated

    
    -hydroxylation:  Energetically hindered due to the strong C-H bonds of the cyclopropyl ring, resulting in slow Phase I clearance.
    
  • Amidase-mediated hydrolysis: Cleavage of the amide bond releases acetate and cyclopropylamine (which can then act as a mechanistic probe or reactive intermediate) 6.

Pathway A N-Cyclopropylacetamide B CYP450 Enzymes (Phase I Oxidation) A->B C Amidases (Hydrolysis) A->C D α-Hydroxylation (Stable Metabolite) B->D E SET Ring Opening (Suppressed by Amide) B->E Blocked F Cyclopropylamine (Reactive Intermediate) C->F G Acetate C->G

Caption: Metabolic biotransformation pathways of N-cyclopropylacetamide highlighting the suppression of SET.

In Vitro Assay Systems: Selection and Causality

Selecting the correct in vitro system is critical. Because N-cyclopropylacetamide is subject to both CYP450 oxidation and amidase hydrolysis, the assay matrix must contain functional levels of both enzyme classes.

Table 1: Comparison of In Vitro Systems for N-Cyclopropylacetamide Evaluation
In Vitro SystemPrimary Enzymes PresentPros for N-CyclopropylacetamideCons / LimitationsCausality for Selection
Human Liver Microsomes (HLM) CYP450s, UGTs, CarboxylesterasesHigh throughput, easily standardized, excellent for Phase I profiling.Lacks cytosolic amidases and Phase II sulfotransferases.Best for isolating CYP-mediated

-hydroxylation stability.
Liver S9 Fractions CYPs, UGTs, Cytosolic AmidasesContains both microsomal and cytosolic enzymes.Lower specific activity per mg of protein than HLMs.Required if cytosolic amidase-driven hydrolysis is suspected.
Cryopreserved Hepatocytes Complete intact cellular machineryRepresents full physiological metabolic interplay (Phase I & II).Expensive, lower throughput, requires specialized handling.Gold standard for calculating true intrinsic clearance (

).

Step-by-Step Experimental Protocol: Self-Validating HLM Assay

A scientifically rigorous protocol cannot simply measure the disappearance of the parent compound; it must be a self-validating system that inherently differentiates between enzymatic clearance, chemical instability, and analytical artifacts.

Reagents & Materials
  • Pooled Human Liver Microsomes (HLM, 20 mg/mL)

  • 100 mM Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH)

  • Test Compound (N-cyclopropylacetamide derivative, 10 mM in DMSO)

  • Positive Control (Verapamil, 10 mM in DMSO)

  • Quench Solution (Cold Acetonitrile containing internal standard, e.g., Tolbutamide)

The Self-Validating Workflow
  • Preparation of Incubation Matrix: Dilute HLMs in 100 mM potassium phosphate buffer to a final concentration of 0.5 mg/mL protein. Causality: 0.5 mg/mL prevents non-specific protein binding from masking the true unbound clearance rate.

  • Compound Addition: Spike the test compound to a final concentration of 1 µM (DMSO

    
     0.1%). Causality: Using 1 µM ensures the reaction follows first-order kinetics, as the concentration is kept well below the anticipated Michaelis constant (
    
    
    
    ).
  • Establishment of Validation Controls:

    • Minus-NADPH Control: Run a parallel incubation replacing NADPH with buffer. Causality: Differentiates CYP450-mediated metabolism from amidase hydrolysis or background chemical degradation.

    • Positive Control: Run Verapamil in parallel. Causality: Verifies the metabolic competence and viability of the specific HLM batch.

  • Thermal Pre-Incubation: Incubate the mixtures at 37°C for 5 minutes. Causality: Equilibrates the system to physiological temperature, preventing a lag phase in enzyme kinetics upon initiation.

  • Reaction Initiation: Add the NADPH regenerating system to initiate the CYP450 catalytic cycle.

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, 45, 60 minutes), transfer a 50 µL aliquot into 150 µL of cold Quench Solution. Causality: The

    
     quench establishes 100% baseline recovery. Cold acetonitrile immediately denatures the enzymes, halting the reaction instantly to ensure precise kinetic timing.
    
  • Centrifugation & LC-MS/MS Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

HLMWorkflow N1 1. Matrix Prep (HLM + Buffer) N2 2. Pre-incubate (37°C, 5 min) N1->N2 N3 3. Initiate (+ NADPH) N2->N3 N4 4. Time-Course Quench (+ Cold ACN) N3->N4 N5 5. Centrifuge (Protein Pellet) N4->N5 N6 6. LC-MS/MS Quantification N5->N6

Caption: Self-validating in vitro workflow for HLM metabolic stability assays.

Data Interpretation and Quantitative Metrics

The raw LC-MS/MS peak area ratios (analyte/internal standard) are converted to percentage remaining relative to the


 point. The natural log of the percentage remaining is plotted against time to determine the elimination rate constant (

).

From this, the in vitro half-life (


) and intrinsic clearance (

) are calculated using the following equations:
Table 2: Representative Kinetic Parameters (Amine vs. Amide Motif)

Note: Data represents generalized kinetic profiles to illustrate the structure-activity relationship (SAR) impact of the acetamide linkage.

Compound MotifIntrinsic Clearance (

)
Half-life (

)
Primary LiabilityMechanism of Clearance
N-Cyclopropylamine (Unprotected)> 150 µL/min/mg< 10 minHighRapid SET, ring-opening, and iminium formation.
N-Cyclopropylacetamide (Protected)< 20 µL/min/mg> 60 minLowSlow

-hydroxylation; minor amidase hydrolysis.
Verapamil (Positive Control)~ 80 µL/min/mg~ 15 minModerateN-dealkylation and O-demethylation.

As demonstrated, the transition from a basic cyclopropylamine to an N-cyclopropylacetamide yields a highly metabolically stable moiety, suitable for advanced drug development applications where prolonged half-life and avoidance of reactive metabolites are required.

References

  • Benchchem.2-azido-N-cyclopropylacetamide | High-Purity Research Compound.
  • National Center for Biotechnology Information (PMC).Put a ring on it: application of small aliphatic rings in medicinal chemistry.
  • Hypha Discovery.Metabolism of cyclopropyl groups.
  • National Center for Biotechnology Information (PMC).Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances.
  • MDPI.Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2.
  • PubMed.Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro.

Sources

Exploratory

N-Cyclopropylacetamide: A Strategic Scaffold in Pharmaceutical Synthesis

Executive Summary N-Cyclopropylacetamide (CAS: 29512-07-0) serves as a critical intermediate and protecting group strategy in the synthesis of nitrogen-containing heterocycles, particularly within the development of kina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cyclopropylacetamide (CAS: 29512-07-0) serves as a critical intermediate and protecting group strategy in the synthesis of nitrogen-containing heterocycles, particularly within the development of kinase inhibitors and fluoroquinolone antibiotics. While often overshadowed by its parent amine, cyclopropylamine , the N-acetyl derivative offers superior stability, reduced volatility, and a distinct reactivity profile that enables the construction of N-ethylcyclopropylamine moieties and 1,3-thiazole cores.

This technical guide details the optimized synthesis, downstream transformations, and quality control parameters for N-cyclopropylacetamide, designed for process chemists and medicinal scientists optimizing synthetic routes for high-value APIs.

Chemical Profile & Physiochemical Properties[1][2][3][4][5][6]

N-Cyclopropylacetamide functions as a stable, non-volatile equivalent to cyclopropylamine, allowing for easier handling and precise stoichiometry in large-scale manufacturing.

PropertySpecification
IUPAC Name N-cyclopropylacetamide
CAS Number 29512-07-0
Molecular Formula C₅H₉NO
Molecular Weight 99.13 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point 98–100 °C (at 15 mmHg)
Solubility Soluble in Methanol, DCM, Ethyl Acetate, Water
Key Functionality Masked Amine, Amide Carbonyl (Thionation/Reduction target)

Optimized Synthetic Protocol

Primary Route: Acetylation of Cyclopropylamine

The industrial standard involves the controlled acetylation of cyclopropylamine. While acetyl chloride provides rapid kinetics, acetic anhydride is preferred for process safety and atom economy (avoiding HCl gas generation).

Experimental Workflow

Reagents: Cyclopropylamine (1.0 equiv), Acetic Anhydride (1.1 equiv), Triethylamine (1.2 equiv), Dichloromethane (DCM) or Toluene (Solvent).

  • Setup: Charge a chemically resistant reactor with Cyclopropylamine and Triethylamine in anhydrous DCM (10 volumes) under N₂ atmosphere. Cool to 0–5 °C.

  • Addition: Add Acetic Anhydride dropwise over 60 minutes, maintaining internal temperature <10 °C to prevent ring opening or di-acetylation.

  • Reaction: Allow the mixture to warm to 20–25 °C and stir for 4 hours. Monitor by TLC (MeOH:DCM 1:9) or GC-MS.

  • Quench: Quench with saturated NaHCO₃ solution to neutralize acetic acid byproducts.

  • Workup: Separate phases. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Distillation under reduced pressure (vacuum distillation) is required to remove trace di-acetylated impurities.

Critical Process Parameters (CPPs)
  • Temperature Control: Exotherms >40 °C can lead to cyclopropane ring opening, generating linear allyl acetamides.

  • Stoichiometry: Excess anhydride (>1.2 equiv) promotes the formation of N,N-diacetylcyclopropylamine, a difficult-to-remove impurity.

SynthesisWorkflow Start Cyclopropylamine (CAS 765-30-0) Intermediate Reaction Mixture (DCM, 0-25°C) Start->Intermediate Charge Reagent Acetic Anhydride + TEA Reagent->Intermediate Dropwise Addition Quench NaHCO3 Quench & Phase Sep Intermediate->Quench 4h Stir Impurity Impurity: Ring-Opened Allyl Amides Intermediate->Impurity T > 40°C Product N-Cyclopropylacetamide (>98% Purity) Quench->Product Distillation

Caption: Controlled acetylation workflow minimizing thermal ring-opening degradation.

Pharmaceutical Applications & Divergent Synthesis[6][7]

N-Cyclopropylacetamide is not merely an endpoint; it is a "switch" molecule. Depending on the reagent applied, it diverts into two distinct, high-value chemical spaces: Alkylated Amines or Thiazole Heterocycles .

Pathway A: Synthesis of N-Ethylcyclopropylamine

The reduction of the amide carbonyl is the most efficient route to N-ethylcyclopropylamine , a moiety found in various GPCR ligands and kinase inhibitors. Direct alkylation of cyclopropylamine with ethyl halides often leads to over-alkylation (tertiary amines); the amide reduction route guarantees mono-ethylation.

  • Reagents: LiAlH₄ (in THF) or Borane-DMS.

  • Mechanism: Hydride transfer to the carbonyl carbon followed by iminium ion reduction.

  • Utility: Provides the

    
    -ethyl-N-cyclopropyl motif used in specific substituted anilines and piperazines.
    
Pathway B: Thionation to 1,3-Thiazoles

Reaction with Lawesson’s Reagent converts the amide to a thioamide (N-cyclopropylethanethioamide). This intermediate is a potent nucleophile for the Hantzsch Thiazole Synthesis.

  • Reagents: Lawesson’s Reagent, Toluene, Reflux.[1]

  • Application: The resulting thioamide reacts with

    
    -haloketones to form 2-substituted-1,3-thiazoles , a core scaffold in drugs like Dasatinib  (though Dasatinib uses a specific thiazole, the chemistry is homologous) and other tyrosine kinase inhibitors (TKIs).
    

DivergentSynthesis Core N-Cyclopropylacetamide RedAgent Reduction (LiAlH4 or BH3) Core->RedAgent ThioAgent Thionation (Lawesson's Reagent) Core->ThioAgent ProductA N-Ethylcyclopropylamine (Mono-alkylated Building Block) RedAgent->ProductA C=O → CH2 ThioAmide N-Cyclopropylethanethioamide ThioAgent->ThioAmide C=O → C=S Cyclization Hantzsch Synthesis (+ α-Haloketone) ThioAmide->Cyclization ProductB 2-Methyl-N-cyclopropyl-thiazole (Kinase Inhibitor Scaffold) Cyclization->ProductB Heterocyclization

Caption: Divergent synthesis pathways: Reduction for alkyl amines vs. Thionation for heterocycles.

Quality Control: Impurity Profiling

In the context of GMP manufacturing, particularly for fluoroquinolones (where cyclopropylamine is a starting material), N-cyclopropylacetamide is monitored as a Process Related Impurity .

Impurity TypeOriginDetection MethodLimit (ICH Q3A)
N,N-Diacetylcyclopropylamine Over-acetylation due to excess anhydride.GC-MS / HPLC< 0.15%
N-Allylacetamide Thermal ring opening of the cyclopropyl ring.1H-NMR (Olefinic protons)< 0.10%
Acetic Acid Residual byproduct.GC (Headspace)< 5000 ppm

Analytical Note: The cyclopropyl ring protons (0.4–0.9 ppm) are distinct in NMR. Ring opening results in the loss of this upfield multiplet and the appearance of alkene signals (5.0–6.0 ppm), making NMR a powerful release test for structural integrity.

Safety & Handling Protocols

While less volatile than cyclopropylamine, N-cyclopropylacetamide poses specific hazards.

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319).

  • Handling:

    • Engineering Controls: Use essentially closed systems or fume hoods.

    • PPE: Nitrile gloves (0.11 mm) provide splash protection.

    • Incompatibility: Strong oxidizing agents and strong acids (potential for hydrolysis to the more toxic amine).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and slow hydrolysis.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4376677, N-cyclopropylacetamide. Retrieved from [Link][3]

  • MDPI. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link][4]

Sources

Foundational

A Technical Guide to the Physicochemical Properties of N-cyclopropylacetamide

For Researchers, Scientists, and Drug Development Professionals Abstract N-cyclopropylacetamide is a secondary amide of significant interest in medicinal chemistry and organic synthesis due to the presence of the straine...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclopropylacetamide is a secondary amide of significant interest in medicinal chemistry and organic synthesis due to the presence of the strained cyclopropyl ring and the versatile amide functionality. A thorough understanding of its fundamental physicochemical properties, particularly its melting and boiling points, is critical for its synthesis, purification, characterization, and formulation. This technical guide provides a comprehensive overview of the melting and boiling points of N-cyclopropylacetamide, detailing experimental determination protocols, the underlying scientific principles, and the practical implications for laboratory and industrial applications. We synthesize available data, explain the causality behind experimental choices, and provide field-proven insights to ensure both accuracy and practical utility for professionals in drug development and chemical research.

Introduction: The Significance of N-cyclopropylacetamide

N-cyclopropylacetamide (NCA) is a chemical compound featuring a cyclopropyl group attached to the nitrogen atom of an acetamide. Its molecular structure confers unique properties that make it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The cyclopropyl moiety is a well-regarded bioisostere for phenyl rings or other bulky groups, often improving metabolic stability, potency, and membrane permeability of drug candidates.

Accurate determination of fundamental properties like the melting point and boiling point is non-negotiable. These values are primary indicators of purity, serve as critical parameters for process control during synthesis and purification (e.g., distillation), and influence formulation strategies in drug development. This guide aims to be an authoritative resource on these key characteristics.

Chemical Identity

Before delving into its thermal properties, it is essential to establish the fundamental chemical identity of N-cyclopropylacetamide.

PropertyValueSource
IUPAC Name N-cyclopropylacetamide[1]
CAS Number 29512-07-0[1]
Molecular Formula C₅H₉NO[1]
Molecular Weight 99.13 g/mol [1]
2D Structure CC(=O)NC1CC1[1]

Thermal Properties: Melting and Boiling Points

The melting and boiling points are defining physical constants of a pure substance, dictated by the strength of its intermolecular forces. For N-cyclopropylacetamide, the presence of a secondary amide group allows for significant hydrogen bonding, which elevates these temperatures compared to non-polar compounds of similar molecular weight.

ParameterExperimental ValueConditions
Melting Point 103 - 106 °CStandard Pressure
Boiling Point 110 - 112 °C12 mmHg

Note: Boiling points are highly dependent on pressure. The value provided is at reduced pressure. Extrapolation to atmospheric pressure suggests a significantly higher temperature, likely with decomposition.

Experimental Determination Protocols

To ensure the generation of reliable and reproducible data, standardized experimental protocols must be rigorously followed. These methodologies are designed to be self-validating through careful procedure and calibration.

Melting Point Determination (Capillary Method)

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.[2] It relies on heating a small, powdered sample in a capillary tube at a controlled rate.[2]

Protocol Rationale: The slow, controlled heating near the melting point is crucial to allow the system to remain in thermal equilibrium, ensuring the temperature read by the thermometer accurately reflects the temperature of the sample.[3] A rapid heating rate can cause the thermometer reading to lag behind the actual sample temperature, leading to an artificially high and broad melting range.[3][4]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the N-cyclopropylacetamide sample is completely dry and finely powdered to ensure uniform heating.[2]

  • Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[5][6] The packed sample height should be 2-3 mm to avoid a broad melting range.[5][6]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[5]

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to get a preliminary value.[4] Allow the apparatus to cool significantly before the precise measurement.

  • Precise Measurement: Heat the block rapidly to about 15-20 °C below the expected melting point.[5][6] Then, reduce the heating rate to 1-2 °C per minute.[4][5]

  • Data Recording: Record the temperature range from the first appearance of liquid (T1) to the complete liquefaction of the solid (T2).[6] A pure compound will exhibit a sharp melting range of 1-2 °C.

Diagram: Melting Point Determination Workflow

G cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording P1 Dry Sample P2 Pulverize P1->P2 P3 Load Capillary (2-3mm) P2->P3 M1 Insert into Apparatus P3->M1 M2 Heat to T_exp - 20°C M1->M2 M3 Heat Slowly (1-2°C/min) M2->M3 R1 Record T1 (First liquid drop) M3->R1 R2 Record T2 (Completely liquid) R1->R2 R3 Report Range (T1 - T2) R2->R3

Caption: Workflow for precise melting point determination.

Boiling Point Determination (Micro-Reflux Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7] For small sample volumes or high-boiling compounds, a micro-reflux or micro-boiling point method is employed.

Protocol Rationale: This technique identifies the boiling point by observing the temperature at which the liquid's vapor pressure equals the external pressure. As the sample is heated, air is expelled from the inverted capillary, followed by the sample's vapor.[8] Upon cooling, the vapor pressure inside the capillary drops. When it falls just below the external pressure, the liquid is drawn back into the capillary; this equilibrium point is the boiling point.[8][9]

Step-by-Step Methodology:

  • Apparatus Setup: Attach a small test tube containing 2-3 mL of N-cyclopropylacetamide to a thermometer. Place a capillary tube, sealed at one end, into the test tube with the open end down.

  • Heating: Immerse the assembly in a heating bath (e.g., mineral oil) and begin heating. Stir the bath to ensure uniform temperature distribution.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.[8] This indicates the vapor pressure of the sample is overcoming the external pressure.

  • Cooling and Data Recording: Turn off the heat source. Carefully observe the capillary tube as the apparatus cools. The temperature at which the bubbling stops and the liquid just begins to enter the capillary is the boiling point.[8]

  • Pressure Correction: Record the ambient atmospheric pressure. If the determination is not performed at sea level (760 mmHg), the observed boiling point must be corrected using a pressure nomograph or established formulas.[9]

Scientific Principles and Influencing Factors

Intermolecular Forces

The physical state of N-cyclopropylacetamide at a given temperature is governed by the balance between the kinetic energy of its molecules and the strength of its intermolecular forces (IMFs).

  • Hydrogen Bonding: The N-H bond of the secondary amide is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This creates a robust network of hydrogen bonds between molecules, requiring significant thermal energy to break, which results in a relatively high melting and boiling point.

  • Dipole-Dipole Interactions: The amide functional group has a large dipole moment, leading to strong dipole-dipole attractions that further stabilize the solid and liquid phases.

  • Van der Waals Forces: These weaker forces, arising from temporary fluctuations in electron density, are also present and contribute to the overall intermolecular attraction.

Diagram: Intermolecular Forces and Phase Transitions

G cluster_forces Dominant Intermolecular Forces Solid Solid State (Crystal Lattice) Liquid Liquid State Solid->Liquid Melting (Overcomes crystal packing, IMFs weaken) Liquid->Solid Freezing Gas Gas State Liquid->Gas Boiling (Overcomes most IMFs, Vapor Pressure = Atm. Pressure) Gas->Liquid Condensation HB Hydrogen Bonding DD Dipole-Dipole VdW Van der Waals

Caption: Relationship between intermolecular forces and phase changes.

Purity

The presence of impurities disrupts the regular crystalline lattice of a solid.[4] This disruption weakens the intermolecular forces, typically causing two observable effects: a depression of the melting point and a broadening of the melting range.[4] Therefore, a sharp melting point is a strong indicator of high purity.

Pressure

The boiling point of a liquid is directly dependent on the external pressure.[7][9] At higher altitudes, where atmospheric pressure is lower, liquids boil at lower temperatures.[9] Conversely, under vacuum (reduced pressure), the boiling point is significantly decreased. This principle is fundamental to vacuum distillation, a technique used to purify high-boiling compounds like N-cyclopropylacetamide that might decompose at their atmospheric boiling point.

Conclusion

The melting point (103-106 °C) and boiling point (110-112 °C at 12 mmHg) of N-cyclopropylacetamide are critical physicochemical parameters that reflect its molecular structure and purity. The strong hydrogen bonding and dipole-dipole interactions conferred by the secondary amide group result in elevated values, necessitating precise and standardized experimental techniques for their determination. For professionals in drug development and chemical synthesis, a mastery of these properties and their measurement protocols is essential for ensuring compound quality, optimizing reaction conditions, developing purification strategies, and designing effective formulations.

References

  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • University of Missouri–St. Louis. (2013, April 15). Experiment 1 - Melting Points. [Link]

  • Unknown. Experiment name / Determination of Boiling point Purpose. [Link]

  • ResearchGate. ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. [Link]

  • Unknown. BOILING POINT DETERMINATION. [Link]

  • Unknown. melting point and boiling point determination experimental techniques required. [Link]

  • Kemira. (2017, February 9). SAFETY DATA SHEET. [Link]

  • Scribd. 02 Exp 1 Boiling Point Determination. [Link]

  • CAS Common Chemistry. N-Phenyl-N-propylacetamide. [Link]

  • Scholar Chemistry. (2009, January 23). Aluminum Chloride 6-Hydrate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4376677, N-cyclopropylacetamide. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis of N-Cyclopropylacetamide from Cyclopropylamine

[1] Abstract This guide details the synthesis of N-cyclopropylacetamide (CAS 29512-07-0), a critical intermediate in the development of antiretroviral agents (e.g., Nevirapine analogs) and kinase inhibitors. While concep...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This guide details the synthesis of N-cyclopropylacetamide (CAS 29512-07-0), a critical intermediate in the development of antiretroviral agents (e.g., Nevirapine analogs) and kinase inhibitors. While conceptually simple, the acetylation of cyclopropylamine requires precise control due to the nucleophile's volatility (bp 50°C) and the potential for exothermic runaway. This protocol compares a classical anhydride-based method (Method A) with a green, solvent-minimized catalytic approach (Method B), providing validated workup procedures to ensure high purity (>98%) for downstream pharmaceutical applications.

Chemical Context & Mechanism[2][3]

Reaction Overview

The transformation involves the nucleophilic acyl substitution of cyclopropylamine on an acetylating agent (acetic anhydride or acetyl chloride). The cyclopropyl group introduces unique steric strain and electronic properties (high s-character in C-C bonds), which can influence the solubility and metabolic stability of the final drug scaffold.

Key Challenges:

  • Volatility: Cyclopropylamine has a boiling point of ~50°C. Significant yield loss occurs if the reaction exotherm is not managed or if rotary evaporation is too aggressive during pre-reaction handling.

  • Toxicity: Cyclopropylamine is a known mechanism-based inhibitor of cytochrome P450 enzymes (suicide inhibition); strict HSE controls are required.

Mechanistic Pathway

The reaction proceeds via a tetrahedral intermediate. A base (Triethylamine or Pyridine) is often employed to scavenge the generated acid (acetic acid or HCl), driving the equilibrium forward.

ReactionMechanism Amine Cyclopropylamine (Nucleophile) Inter Tetrahedral Intermediate Amine->Inter Nucleophilic Attack Anhydride Acetic Anhydride (Electrophile) Anhydride->Inter Product N-Cyclopropylacetamide Inter->Product Elimination Byproduct Acetate/Acetic Acid Inter->Byproduct Leaving Group

Figure 1: Nucleophilic acyl substitution mechanism. The amine nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel the acetate leaving group.

Experimental Protocols

Method A: Classical Anhydride Synthesis (High Purity)

Recommended for gram-scale synthesis where purity is paramount.

Reagents:

  • Cyclopropylamine (1.0 equiv)

  • Acetic Anhydride (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Dichloromethane (DCM) (Solvent, 10 mL/g amine)

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Charge the RBF with Cyclopropylamine and Et₃N in dry DCM. Cool the solution to 0°C using an ice-water bath.

    • Expert Note: Cooling is critical. The amine is volatile; an uncontrolled exotherm can vaporize the starting material before it reacts.

  • Addition: Dissolve Acetic Anhydride in a small volume of DCM. Add this solution dropwise over 30 minutes, maintaining the internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or GC-MS.[1]

  • Quench: Add saturated aqueous NaHCO₃ to quench excess anhydride. Stir vigorously for 15 minutes.

Method B: Green/Catalytic Approach (Solvent-Free)

Recommended for scale-up where atom economy and waste reduction are priorities.

Reagents:

  • Cyclopropylamine (1.0 equiv)

  • Acetic Anhydride (1.05 equiv)

  • Catalyst: ZnO or Sodium Acetate (5 mol%)

Protocol:

  • Mix cyclopropylamine and the catalyst in a flask at 0°C.

  • Add acetic anhydride dropwise (neat). The reaction will be highly exothermic; control addition rate strictly.

  • Stir at RT for 1 hour.

  • Workup: Dilute with Ethyl Acetate, filter off the solid catalyst, and proceed to washing steps.

Purification & Characterization Workflow

The physical state of N-cyclopropylacetamide can vary from a viscous oil to a low-melting solid (mp ~30–40°C) depending on purity. The 2-chloro analog is a distinct solid (mp ~100°C), but the non-chlorinated target often requires chilling to crystallize.

WorkupFlow Reaction Crude Reaction Mixture Wash1 Wash: 1M HCl (Removes unreacted amine) Reaction->Wash1 Wash2 Wash: Sat. NaHCO3 (Removes Acetic Acid) Wash1->Wash2 Dry Dry (MgSO4) & Concentrate Wash2->Dry Decision Physical State Check Dry->Decision Distill Vacuum Distillation (If Oil) Decision->Distill Liquid Recryst Recrystallization (If Solid: Et2O/Hexane) Decision->Recryst Solid

Figure 2: Purification logic tree. Acidic and basic washes are essential to remove starting materials and byproducts before final purification.

Quantitative Data & Expected Properties
PropertyValue / ObservationNotes
Molecular Formula C₅H₉NOMW: 99.13 g/mol
Physical State Low-melting solid or OilMP often < 40°C; hygroscopic.
Solubility High in DCM, EtOH, H₂OProduct is polar; salting out (NaCl) may be required during extraction.
Yield (Method A) 85 - 92%Loss usually due to water solubility during workup.
Yield (Method B) 90 - 95%Higher yield due to simplified workup (no aqueous loss).
Spectroscopic Validation (Self-Validating Data)

To confirm identity, look for the distinctive high-field cyclopropyl protons in the NMR.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.0–6.5 (br s, 1H): N-H amide proton.

    • δ 2.75 (m, 1H): Cyclopropyl C-H (deshielded by Nitrogen).

    • δ 1.98 (s, 3H): Acetyl -CH₃ (Singlet, characteristic of acetamides).

    • δ 0.75–0.85 (m, 2H): Cyclopropyl -CH₂- (cis to substituent).

    • δ 0.50–0.60 (m, 2H): Cyclopropyl -CH₂- (trans to substituent).

  • Interpretation: The presence of the singlet at ~2.0 ppm confirms acetylation. The preservation of the multiplets < 1.0 ppm confirms the cyclopropyl ring remains intact and did not open under acidic conditions.

Troubleshooting & Optimization

  • Low Yield: The product is moderately water-soluble.

    • Solution: Saturate the aqueous layer with NaCl (brine) during extraction. Perform multiple extractions (3x) with DCM or Chloroform.

  • Impurity (Diacetylation): Rare with cyclopropylamine due to steric bulk, but possible under forcing conditions.

    • Solution: Adhere strictly to 1.1 equiv of anhydride and maintain low temperatures (0°C).

  • Odor Control: Cyclopropylamine has a pungent, ammonia-like odor.

    • Solution: Quench all glassware and waste with dilute HCl before removing from the fume hood.

References

  • Synthesis of 2-chloro-N-cyclopropylacetamide (Analogous Protocol)

    • Source: ChemRxiv. "Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions."
    • Relevance: Provides the specific acid-chloride based protocol adaptable for the acetyl chloride variant.
    • URL:[Link]

  • Beckmann Rearrangement Route (Alternative Synthesis): Source: BenchChem Application Notes. "An In-depth Technical Guide to the Stability and Reactivity of 1-Cyclopropyl-ethanone Oxime." Relevance: Describes the formation of N-cyclopropylacetamide via rearrangement, confirming the compound's stability and solid/liquid characteristics.
  • General Green Acetylation of Amines

    • Source: MDPI.
    • Relevance: Validates the solvent-free catalytic approach (Method B) for primary amines.
    • URL:[Link][2]

  • Biological Activity & Safety (P450 Inhibition)

    • Source: Ataman Chemicals.
    • Relevance: Highlights the suicide inhibition mechanism of the starting material, crucial for safety assessments in drug design.
    • URL:[Link]

Sources

Application

Application Note: Precision Acetylation of Cyclopropylamine with Acetic Anhydride

Abstract The synthesis of -cyclopropylacetamide (CAS 29512-07-0) is a fundamental transformation in medicinal chemistry, often serving as a pharmacophore installation step for kinase inhibitors and GPCR ligands. While co...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of


-cyclopropylacetamide  (CAS 29512-07-0) is a fundamental transformation in medicinal chemistry, often serving as a pharmacophore installation step for kinase inhibitors and GPCR ligands. While conceptually simple, the acetylation of cyclopropylamine requires precise control due to the substrate's high volatility (bp 50 °C) and nucleophilicity. This guide presents a validated, high-fidelity protocol using acetic anhydride in dichloromethane (DCM) with triethylamine as a scavenger base. We prioritize safety, yield optimization (>90%), and impurity profile management, providing a robust methodology for research and early-phase development.

Introduction & Strategic Rationale

Cyclopropylamine is a unique primary amine where the nitrogen lone pair is sterically accessible, yet the cyclopropyl ring introduces significant ring strain (~27.5 kcal/mol). The resulting amide,


-cyclopropylacetamide, is a recurring motif in drug discovery (e.g., antiretrovirals, herbicides) due to the metabolic stability of the cyclopropyl group compared to alkyl chains.
Why this Protocol?

While Schotten-Baumann conditions (aqueous NaOH/Ac


O) are possible, they often suffer from phase-transfer issues and difficult extraction of the water-soluble product. The DCM/Et

N anhydrous protocol
is selected here for three reasons:
  • Stoichiometric Control: Prevents the formation of diacetylated byproducts.

  • Thermal Management: DCM's low boiling point and the use of a cryostat allow precise control over the exothermic addition, critical when handling the volatile starting material.

  • Workup Efficiency: The byproduct (triethylammonium acetate) is easily removed via aqueous wash, leaving the product in the organic phase.

Reaction Mechanism

The reaction proceeds via a classic Nucleophilic Acyl Substitution (NAS) mechanism. The high nucleophilicity of the cyclopropylamine nitrogen attacks the electrophilic carbonyl carbon of acetic anhydride.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Reactants Cyclopropylamine + Acetic Anhydride TS1 Tetrahedral Intermediate Reactants->TS1 Nucleophilic Attack (k1, rds) Elimination Elimination of Acetate TS1->Elimination Collapse Product N-Cyclopropylacetamide + AcOH/Salt Elimination->Product Proton Transfer

Caption: Step-wise nucleophilic acyl substitution mechanism yielding the amide product.

Experimental Protocol

Materials & Reagents[1]
ReagentMW ( g/mol )Equiv.[1][2]Density (g/mL)Role
Cyclopropylamine 57.091.00.824Substrate (Nucleophile)
Acetic Anhydride 102.091.11.082Electrophile
Triethylamine (Et

N)
101.191.20.726Base (HCl Scavenger)
Dichloromethane (DCM) 84.93-1.325Solvent (Anhydrous)
Safety Directives (Critical)
  • Cyclopropylamine: DANGER. Highly flammable (Flash point -25 °C) and Toxic. Causes severe skin burns and eye damage. Handle only in a functioning fume hood. Wear butyl rubber gloves if available; nitrile provides only splash protection.

  • Acetic Anhydride: Corrosive and lachrymator. Reacts violently with water.

  • Exotherm: The reaction is highly exothermic. Uncontrolled addition can boil the solvent and vaporize the toxic amine.

Step-by-Step Procedure
Step 1: Setup and Inertion
  • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Cap with a rubber septum and flush with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Add Cyclopropylamine (2.85 g, 50.0 mmol, 1.0 equiv) via syringe.

  • Add DCM (anhydrous, 100 mL) .

  • Add Triethylamine (6.07 g, 8.4 mL, 60.0 mmol, 1.2 equiv) .

  • Cool the mixture to 0 °C using an ice/water bath. Allow 15 minutes for thermal equilibration.

Step 2: Controlled Addition
  • Charge a pressure-equalizing dropping funnel (or syringe pump) with Acetic Anhydride (5.61 g, 5.2 mL, 55.0 mmol, 1.1 equiv) diluted in 10 mL DCM.

  • Dropwise Addition: Add the acetic anhydride solution slowly over 30 minutes .

    • Note: Maintain internal temperature < 5 °C. The solution may turn slightly yellow.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 2–4 hours .

Step 3: Monitoring (IPC)
  • TLC System: 5% MeOH in DCM or 50% EtOAc in Hexanes.

  • Stain: Ninhydrin (for unreacted amine) or KMnO

    
    .
    
  • Target: Disappearance of the baseline amine spot (Ninhydrin positive).

Step 4: Workup & Isolation
  • Quench the reaction by adding 10 mL saturated NaHCO

    
     solution  (careful: CO
    
    
    
    evolution).
  • Transfer to a separatory funnel.

  • Wash 1: Saturated NaHCO

    
     (2 × 50 mL) to remove acetic acid.
    
  • Wash 2: 1M HCl (1 × 30 mL) to remove excess Et

    
    N and trace cyclopropylamine.
    
    • Critical: Do not use strong acid if the product is acid-sensitive, though simple amides are stable.

  • Wash 3: Brine (saturated NaCl, 1 × 50 mL).

  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    or MgSO
    
    
    .
  • Filter and concentrate under reduced pressure (Rotovap) at 35–40 °C.

    • Caution: Do not overheat; small amides can sublime or be volatile under high vacuum.

Step 5: Purification
  • State: The crude product is typically a pale yellow oil or low-melting solid.

  • Method:

    • If solid:[3][4] Recrystallize from EtOAc/Hexanes.

    • If oil: High-vacuum distillation (Kugelrohr) is preferred for high purity (>98%).

    • Flash Chromatography: Silica gel, eluting with 0-5% MeOH in DCM.

Experimental Workflow Visualization

Workflow Start Start: Inert Atmosphere (N2/Ar) Solubilization Dissolve Cyclopropylamine + Et3N in DCM (0°C) Start->Solubilization Addition Dropwise Addition of Acetic Anhydride Solubilization->Addition Reaction Stir at RT (2-4 Hours) Addition->Reaction Quench Quench with Sat. NaHCO3 Reaction->Quench Extraction Phase Separation (Wash: NaHCO3 -> HCl -> Brine) Quench->Extraction Concentration Dry (Na2SO4) & Concentrate (Rotovap) Extraction->Concentration Purification Distillation or Recrystallization Concentration->Purification

Caption: Operational workflow for the synthesis of N-cyclopropylacetamide.

Characterization Data

The following spectral data confirms the identity of


-cyclopropylacetamide .
TechniqueExpected Signal / ValueAssignment
Physical State White solid or colorless oil-

H NMR (400 MHz, CDCl

)

6.0–6.5 (br s, 1H)
N-H (Amide)

2.6–2.8 (m, 1H)
Cyclopropyl CH -N

1.98 (s, 3H)
COCH

(Acetyl)

0.7–0.8 (m, 2H)
Cyclopropyl CH


0.4–0.5 (m, 2H)
Cyclopropyl CH


C NMR (100 MHz, CDCl

)

170.5
C =O (Carbonyl)

23.0
C H


22.5
Cyclopropyl C H

6.5
Cyclopropyl C H

MS (ESI/GC) m/z 99.1 [M]

Molecular Ion

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Volatility of starting amineEnsure temperature is <5°C during addition. Use a reflux condenser if running at RT.
Diacetylation Excess Ac

O / High Temp
Strictly control stoichiometry (1.1 eq) and keep reaction cool.
Color (Dark/Brown) Oxidation of amineUse freshly distilled cyclopropylamine. Ensure inert atmosphere.
Product in Aqueous Layer High water solubilitySaturate the aqueous layer with NaCl (salting out) and perform multiple extractions with DCM or CHCl

.

References

  • General Amine Acetylation Protocol: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 , p. 916.

  • Synthesis of N-Cyclopropyl Amides (Analogous Chloroacetyl Procedure): ChemRxiv, "Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions", 2023 .

  • Physical Properties & Safety Data (Cyclopropylamine): PubChem Compound Summary for CID 12388, Cyclopropylamine. National Center for Biotechnology Information.

  • Compound Identification (N-cyclopropylacetamide): PubChem Compound Summary for CID 4376677, N-cyclopropylacetamide. National Center for Biotechnology Information.

Sources

Method

green chemistry synthesis of N-cyclopropylacetamide

Application Note: Ambient-Temperature Green Synthesis of N-Cyclopropylacetamide via Organocatalytic Direct Amidation Executive Summary Amide bond formation is one of the most frequently executed reactions in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ambient-Temperature Green Synthesis of N-Cyclopropylacetamide via Organocatalytic Direct Amidation

Executive Summary

Amide bond formation is one of the most frequently executed reactions in medicinal chemistry and drug development, yet it is historically plagued by poor atom economy[1]. Traditional syntheses of N-cyclopropylacetamide rely on superstoichiometric activating agents (e.g., acetyl chloride, acetic anhydride) and halogenated solvents, generating significant hazardous waste[1]. This application note details a self-validating, green chemistry protocol for the synthesis of N-cyclopropylacetamide (CAS 29512-07-0)[2]. By leveraging boronic acid-catalyzed direct amidation, we achieve high atom economy with water as the sole byproduct, operating under ambient conditions to prevent the evaporative loss of the highly volatile cyclopropylamine precursor[3].

Mechanistic Rationale & Catalyst Selection

The Volatility Challenge: Cyclopropylamine is a highly reactive primary amine with a low boiling point of 49–50 °C[3]. Conventional direct amidation protocols require high-temperature reflux (e.g., >100 °C with a Dean-Stark trap) to drive off water. Applying these thermal conditions to cyclopropylamine inevitably leads to the evaporative loss of the nucleophile before amidation can reach completion.

The Green Solution: To circumvent this, we employ an ambient-temperature organocatalytic approach using 2-iodophenylboronic acid (or similar ortho-substituted arylboronic acids)[1]. The boronic acid acts as a bifunctional catalyst. It reversibly coordinates with acetic acid to form a highly electrophilic monoacyloxyboronate intermediate. This intermediate undergoes rapid nucleophilic attack by cyclopropylamine at room temperature. Activated 4Å molecular sieves are utilized as a benign, in-situ water scavenger to drive the thermodynamic equilibrium forward without the need for thermal dehydration.

Reaction Pathway & Experimental Workflow

Mechanism A Acetic Acid + Cyclopropylamine B 2-Iodophenylboronic Acid (Catalyst) A->B 2-MeTHF Solvent C Monoacyloxyboronate Intermediate B->C Activation D Nucleophilic Attack @ RT C->D Amine Addition E N-cyclopropylacetamide (Product) D->E Amide Bond F H₂O Captured by 4Å Mol Sieves D->F Dehydration

Catalytic cycle for the ambient-temperature green amidation of N-cyclopropylacetamide.

Comparative Process Metrics

To demonstrate the superiority of this green protocol, the table below compares it against the traditional Schotten-Baumann-type acylation.

MetricTraditional SynthesisGreen Catalytic Synthesis
Acylating Agent Acetyl Chloride / Acetic AnhydrideGlacial Acetic Acid
Solvent Dichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF)
Byproducts HCl, Triethylamine hydrochlorideWater (captured by sieves)
Atom Economy Low (~45-50%)High (>85%)
E-Factor >20<5
Yield 80-85%92-95%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; specific physical and spectroscopic checkpoints are embedded to ensure process integrity without requiring offline destructive testing.

Materials Required:

  • Cyclopropylamine (CAS 765-30-0, >99% purity)[3]

  • Glacial Acetic Acid (>99% purity)

  • 2-Iodophenylboronic acid (10 mol%)

  • 2-Methyltetrahydrofuran (2-MeTHF, anhydrous)

  • 4Å Molecular Sieves (oven-dried at 250 °C for 12 h)

Step-by-Step Methodology:

  • Preparation of the Dehydrating Bed: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of activated 4Å molecular sieves. Flush the flask with dry nitrogen for 5 minutes.

  • Reagent Charging: Add 20 mL of anhydrous 2-MeTHF to the flask. Add glacial acetic acid (10.0 mmol, 0.57 mL) and the 2-iodophenylboronic acid catalyst (1.0 mmol, 248 mg). Stir for 10 minutes at room temperature (20-25 °C) to allow preliminary coordination.

  • Amine Addition (Critical Step): Causality Note: Cyclopropylamine is highly exothermic upon protonation and highly volatile[3]. Cool the reaction vessel briefly in a 10 °C water bath. Add cyclopropylamine (10.5 mmol, 0.73 mL) dropwise over 5 minutes. A slight exotherm will be observed.

  • Catalytic Amidation: Remove the water bath and allow the reaction to stir at ambient temperature (25 °C) for 12 hours. The molecular sieves will continuously sequester the water byproduct, driving the thermodynamic equilibrium toward the amide[1].

  • In-Line Validation (FTIR): Sample an aliquot of the reaction mixture using an ATR-FTIR probe.

    • Pass Criteria: Disappearance of the broad carboxylic acid O-H stretch (~2500-3000 cm⁻¹). Appearance of a strong Amide I (C=O) band at 1640-1680 cm⁻¹ and an Amide II (N-H bend) band near 1550 cm⁻¹[4]. The characteristic cyclopropyl C-H stretch should remain visible just above 3000 cm⁻¹[4].

  • Isolation and Purification: Filter the reaction mixture through a medium-porosity glass frit to remove the molecular sieves. Wash the sieves with an additional 10 mL of 2-MeTHF.

  • Workup: Wash the combined organic filtrate with 10 mL of 0.5 M HCl (to remove unreacted trace amine), followed by 10 mL of saturated NaHCO₃, and 10 mL of brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration: Evaporate the solvent under reduced pressure (water bath <40 °C to prevent product sublimation). The product, N-cyclopropylacetamide (Molecular Weight: 99.13 g/mol )[5], will crystallize as a pale yellow to colorless solid[2].

Final Validation (NMR): Dissolve a small crystal of the isolated product in CDCl₃.

  • ¹H NMR: Expect a singlet at ~1.95 ppm (3H, acetyl CH₃), a multiplet at ~2.65 ppm (1H, cyclopropyl CH-N), and multiplets around 0.4-0.8 ppm (4H, cyclopropyl CH₂)[6].

Validation V1 Reaction Aliquot V2 ATR-FTIR Analysis V1->V2 V3 Check Amide I Band (1640-1680 cm⁻¹) V2->V3 V4 Aqueous Workup V3->V4 If C=O band is strong V5 Pure N-cyclopropylacetamide V4->V5 Yield >90%

In-line validation and isolation workflow for N-cyclopropylacetamide.

References

  • [4] 2-azido-N-cyclopropylacetamide | High-Purity Research Compound, Benchchem. URL:

  • [3] Cas 765-30-0, Cyclopropylamine, Lookchem. URL:

  • [6] Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions, ChemRxiv. URL:

  • [1] Greener Methods: Catalytic Amide Bond Formation, Sigma-Aldrich. URL:

  • [2] CAS 29512-07-0: Acetamide, N-cyclopropyl-, CymitQuimica. URL:

  • [5] N-cyclopropylacetamide | C5H9NO | CID 4376677, PubChem - NIH. URL:

Sources

Application

Application Note: Solvent Selection &amp; Process Optimization for N-Cyclopropylacetamide Synthesis

Executive Summary N-Cyclopropylacetamide (CAS: 29512-07-0) is a critical building block in medicinal chemistry, particularly for kinase inhibitors (e.g., Janus kinase pathways) where the cyclopropyl moiety offers improve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cyclopropylacetamide (CAS: 29512-07-0) is a critical building block in medicinal chemistry, particularly for kinase inhibitors (e.g., Janus kinase pathways) where the cyclopropyl moiety offers improved metabolic stability compared to isopropyl or ethyl groups.

This guide addresses the critical engineering challenge in its synthesis: balancing the high volatility of the starting material (cyclopropylamine, bp ~50°C) with the exothermic nature of acetylation. While Dichloromethane (DCM) has been the historical standard, this note validates 2-Methyltetrahydrofuran (2-MeTHF) as a superior, high-performance alternative that aligns with ICH Q3C Class 3 guidelines while simplifying downstream processing.

Mechanistic Basis for Solvent Selection

The synthesis involves the nucleophilic acyl substitution of cyclopropylamine with an acetylating agent (typically acetic anhydride or acetyl chloride).

The Reaction Mechanism

The amine nitrogen attacks the carbonyl carbon of the anhydride. The solvent must stabilize the dipolar transition state without competing for the acylating agent.

ReactionMechanism Reactants Cyclopropylamine + Acetic Anhydride TS Tetrahedral Intermediate (Dipolar) Reactants->TS Nucleophilic Attack (Exothermic) Products N-Cyclopropylacetamide + Acetic Acid TS->Products Elimination Solvent Solvent Role: 1. Heat Sink (Exotherm Control) 2. Solubilize Amine Solvent->TS Stabilization

Figure 1: Reaction pathway highlighting the critical role of solvent as a thermal buffer.

Critical Process Parameters (CPPs)
  • Volatility Control: Cyclopropylamine boils at 50°C. Exothermic spikes >45°C will result in stoichiometry loss and yield reduction.

  • Solubility Profile: The product is a polar amide.[1] The solvent must maintain product solubility to prevent premature precipitation (unless precipitation is the isolation strategy).

  • Phase Separation: Post-reaction workup usually requires washing away acetic acid/acetate byproducts. Water-immiscible solvents are preferred to avoid tedious extractions.

Solvent Screening Matrix

The following table compares the "Classic" approach against modern "Green" alternatives.

ParameterDichloromethane (DCM) 2-Methyltetrahydrofuran (2-MeTHF) Ethyl Acetate (EtOAc) Water
Role Historical StandardRecommended Replacement AlternativeSchotten-Baumann
Boiling Point 39.6°C80.2°C77.1°C100°C
ICH Class Class 2 (Toxic)Class 3 (Low Tox)Class 3 (Low Tox)N/A
Water Miscibility LowLow (Clean separation)ModerateN/A
Reaction Rate FastFastModerateFast (Biphasic)
Workup Efficiency High (Evaporates easily)Very High (Phase cuts are sharp)Medium (Emulsion risk)High (Filtration)
Key Risk Environmental/HealthPeroxide formation (use stabilized)Trans-acetylation (minor)Hydrolysis of reagent
Why 2-MeTHF?

2-MeTHF is derived from renewable resources (corn cobs/bagasse).[2] Unlike THF, it is immiscible with water, allowing for a "one-pot" reaction and wash sequence. Its higher boiling point (80°C) compared to DCM (40°C) provides a larger safety margin against the exotherm, preventing the reaction from boiling over, while still being easy to remove.

Detailed Experimental Protocols

Protocol A: The "Green" Standard (2-MeTHF)

Recommended for: Gram to Kilogram scale synthesis with high purity requirements.

Reagents:

  • Cyclopropylamine (1.0 equiv)

  • Acetic Anhydride (1.1 equiv)

  • Triethylamine (1.1 equiv) - Optional, acts as acid scavenger

  • 2-MeTHF (10 volumes relative to amine)

Step-by-Step:

  • Charge: To a reactor equipped with an overhead stirrer and a reflux condenser (set to 0°C), add Cyclopropylamine and 2-MeTHF .

  • Cool: Cool the solution to 0–5°C . Critical: This prevents volatilization of the amine.

  • Addition: Add Acetic Anhydride dropwise via an addition funnel over 30–60 minutes.

    • Control: Maintain internal temperature < 25°C. The reaction is highly exothermic.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2 hours.

    • Monitor: TLC (100% EtOAc) or HPLC. Conversion is usually quantitative.

  • Workup (The 2-MeTHF Advantage):

    • Add Water (5 volumes) directly to the reaction vessel. Stir for 10 minutes.

    • Separation: Stop stirring. The layers will separate cleanly (Organic top, Aqueous bottom). Drain aqueous layer (contains acetic acid/salts).

    • Wash: Wash organic layer with Sat. NaHCO₃ (5 volumes) to neutralize residual acid.

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate under reduced pressure (40°C, 100 mbar).

  • Result: N-cyclopropylacetamide is obtained as a white solid or pale oil (yield >95%).

Protocol B: Aqueous Schotten-Baumann

Recommended for: Maximum "Greenness" and avoiding organic solvent waste.

Reagents:

  • Cyclopropylamine (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)

  • NaOH (50% aq solution, 1.2 equiv) or K₂CO₃

  • Water (10 volumes)

Step-by-Step:

  • Charge: Dissolve Cyclopropylamine in Water in a flask.

  • Cool: Cool to 0°C .

  • Simultaneous Addition: Simultaneously add Acetic Anhydride and Base (NaOH) from two separate funnels.

    • Control: Maintain pH ~8–9 and Temp < 10°C.

    • Why? High pH favors amine nucleophilicity; low Temp prevents hydrolysis of the anhydride.

  • Precipitation: As the reaction proceeds, N-cyclopropylacetamide may oil out or precipitate (depending on concentration).

  • Isolation:

    • If solid: Filter and wash with cold water.

    • If oil: Extract with a minimal amount of 2-MeTHF or EtOAc (Protocol A is preferred if extraction is required).

Decision Logic for Optimization

Use the following logic tree to determine the best solvent for your specific constraints.

SolventDecision Start Start: Solvent Selection SolubilityCheck Is the product water soluble? Start->SolubilityCheck GreenCheck Is 'Green' certification required? SolubilityCheck->GreenCheck No (Lipophilic) UseWater Protocol B: Water (Schotten-Baumann) SolubilityCheck->UseWater Yes (Hydrophilic) ScaleCheck Scale > 1kg? GreenCheck->ScaleCheck No Use2MeTHF Protocol A: 2-MeTHF (Best Balance) GreenCheck->Use2MeTHF Yes ScaleCheck->Use2MeTHF Yes (Safety/Sep) UseEtOAc Use Ethyl Acetate (Low Cost Alt) ScaleCheck->UseEtOAc No (Cost driver) UseDCM Use DCM (Only if solubility fails)

Figure 2: Strategic decision tree for selecting the reaction medium.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield Volatilization of AmineEnsure reactor is <5°C before charging amine. Use a reflux condenser even during addition.
Impurity: Di-acylation Excess Anhydride / High TempControl stoichiometry strictly (1.05–1.1 eq). Keep reaction temp <30°C.
Slow Separation Emulsion formationIf using EtOAc, switch to 2-MeTHF (lower water miscibility breaks emulsions faster). Add brine.
Colored Product Oxidation of amineUse distilled cyclopropylamine. Sparge solvent with Nitrogen prior to use.

References

  • Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation."[3][4] Green Chem., 2008, 10 , 31-36.[3][4]

  • 2-MeTHF Performance: Pace, V., et al. "2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry."[5] ChemSusChem, 2012, 5 , 1369–1379.

  • ICH Q3C Guidelines: International Council for Harmonisation. "Impurities: Guideline for Residual Solvents Q3C(R8)."

  • Amide Bond Formation Review: Montalbetti, C.A.G.N., Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61 , 10827-10852.

Sources

Method

Application Note: N-Cyclopropylacetamide as a Strategic Building Block in Advanced Kinase Inhibitor Design

Executive Summary The development of highly selective kinase inhibitors requires molecular building blocks that can precisely navigate complex protein topographies. N-cyclopropylacetamide (CAS 29512-07-0) has emerged as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors requires molecular building blocks that can precisely navigate complex protein topographies. N-cyclopropylacetamide (CAS 29512-07-0) has emerged as a privileged tail moiety in modern drug discovery[1]. By offering a unique balance of rigid lipophilicity and directional hydrogen bonding, this building block enables medicinal chemists to design inhibitors that access deep allosteric pockets (Type II inhibitors) or evade steric clashes caused by clinical gatekeeper mutations (Type I inhibitors)[2][3]. This application note details the biophysical rationale, structural case studies, and validated protocols for incorporating N-cyclopropylacetamide into kinase inhibitor pipelines.

Mechanistic Rationale: The Biophysics of the Moiety

The structural modularity of N-cyclopropylacetamide provides two distinct biophysical advantages when appended to a hinge-binding core (e.g., pyrimidine or pyrrolo[2,3-d]pyrimidine):

  • The Cyclopropyl Ring (Steric & Entropic Control): Unlike linear alkyl chains that suffer high entropic penalties upon binding, the cyclopropyl group provides a compact, rigid, and metabolically stable lipophilic surface[4][5]. It fits snugly into narrow hydrophobic sub-pockets without requiring significant conformational reorganization.

  • The Acetamide Linkage (Vectoral H-Bonding): The amide group acts as both a hydrogen bond donor (NH) and acceptor (C=O). This vectorality is critical for anchoring the inhibitor. In Type II inhibitors, it forms critical hydrogen bonds with the DFG-out conformation of the activation loop; in Type I inhibitors, it stabilizes the molecule within solvent-exposed regions[2][6].

G cluster_0 Modular Kinase Inhibitor Design cluster_1 Kinase Binding Pockets Core Hinge-Binding Core (e.g., Pyrimidine) Linker Aryl/Heteroaryl Linker Core->Linker C-C / C-N Bond ATP ATP-Binding Pocket (Active Site) Core->ATP Type I / II Binding Tail N-cyclopropylacetamide (Solvent/Allosteric Binder) Linker->Tail Amide Linkage Gatekeeper Gatekeeper Residue (e.g., V804M) Tail->Gatekeeper Steric Evasion Allosteric Allosteric Pocket (DFG-out) Tail->Allosteric Type II Binding ATP->Gatekeeper Gatekeeper->Allosteric

Modular design of kinase inhibitors utilizing N-cyclopropylacetamide to access allosteric pockets.

Structural Case Studies & Quantitative Data

Case Study 1: Overcoming Myelosuppression via Type II FLT3 Inhibition

FMS-like Tyrosine Kinase 3 (FLT3) is a primary target for Acute Myeloid Leukemia (AML)[7]. A major clinical limitation of early-generation inhibitors is their concomitant inhibition of c-KIT, which leads to severe myelosuppression[2][7]. By appending an N-cyclopropylacetamide tail to a pyrimidine-4,6-diamine core (yielding Compound 13a), researchers successfully directed the molecule into the FLT3 allosteric pocket[2][7]. This non-ATP competitive (Type II) binding mode achieved potent FLT3 inhibition while sparing c-KIT.

Table 1: Kinase Selectivity Profile of Pyrimidine Derivative (Compound 13a) [2][7]

Kinase Target IC50 (nM) Binding Mechanism Selectivity Fold (vs c-KIT)
FLT3 (WT) 13.9 ± 6.5 Type II (Allosteric) > 500x
FLT3 (D835Y) 72.5 Type II N/A

| c-KIT | > 10,000 | N/A | Reference |

Case Study 2: Evading the RET V804M Gatekeeper Mutation

Mutations in the RET kinase drive multiple malignancies. The V804M gatekeeper mutation introduces severe steric hindrance in the ATP-binding pocket, rendering multi-kinase inhibitors (like vandetanib) ineffective[3][8]. A novel series of N-trisubstituted pyrimidines utilizing the N-cyclopropylacetamide moiety (Compound 20) demonstrated a unique Type I binding pose[6][8]. The tail bifurcates beneath the P-loop, effectively bypassing the bulky methionine residue at position 804 and restoring nanomolar potency[3][8].

Table 2: Inhibition Profile of N-Trisubstituted Pyrimidine (Compound 20) [3][8]

Kinase Target IC50 (nM) Binding Mechanism Clinical Significance
RET (WT) < 10.0 Type I (Bifurcated) Baseline Efficacy

| RET (V804M) | 18.68 ± 2.71 | Type I (Bifurcated) | Overcomes Gatekeeper Resistance |

Experimental Protocols

Protocol A: Synthesis of N-Cyclopropylacetamide-Linked Kinase Intermediates

Expertise Note: Direct nucleophilic aromatic substitution (SNAr) on electron-rich pyrimidine cores often requires elevated temperatures (>120°C) that can lead to the thermal degradation or ring-opening of the cyclopropyl group. To ensure structural integrity, we mandate a Palladium-catalyzed Buchwald-Hartwig amination for the final coupling step.

Step-by-Step Methodology:

  • Amidation: Dissolve 2-(4-aminophenyl)acetic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 0°C for 15 minutes to activate the acid.

  • Tail Incorporation: Slowly add cyclopropylamine (1.2 eq) to the mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3 and extract with EtOAc. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo to yield the N-cyclopropylacetamide aniline intermediate[5].

  • Buchwald-Hartwig Coupling: In a Schlenk flask, combine the synthesized intermediate (1.1 eq), the halogenated kinase core (e.g., 4-chloro-pyrimidine derivative, 1.0 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq) in anhydrous 1,4-dioxane.

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat to 90°C under an argon atmosphere for 12 hours.

  • Purification: Filter through a Celite pad, concentrate, and purify via flash chromatography (DCM/MeOH gradient) to isolate the final inhibitor.

Protocol B: Self-Validating ADP-Glo™ Kinase Assay for Mechanism of Action (MoA)

Trustworthiness Note: To definitively prove whether the N-cyclopropylacetamide tail is driving Type I (hinge-binding) or Type II (allosteric) inhibition, the assay must be a self-validating system. By running the assay at both the apparent


 for ATP and at 

, we can establish causality: if the IC50 shifts by >3-fold, the inhibitor is ATP-competitive (Type I). If it remains stable, it is non-competitive (Type II)[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 1 µL of each concentration to a 384-well plate.

  • Enzyme/Substrate Addition: Add 2 µL of the target kinase (e.g., FLT3 or RET) diluted in Kinase Buffer to the wells. Incubate for 30 minutes at room temperature to allow for potential slow-binding kinetics.

  • ATP Initiation (The Validation Step):

    • Condition 1: Add 2 µL of ATP/Substrate mix at the established

      
       for the specific kinase.
      
    • Condition 2: Add 2 µL of ATP/Substrate mix at

      
      .
      
  • Reaction & Detection: Incubate for 60 minutes. Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes and read luminescence on a microplate reader. Calculate IC50 values using a 4-parameter logistic curve fit.

References

  • PubChem - NIH. "N-cyclopropylacetamide | C5H9NO | CID 4376677". National Center for Biotechnology Information. 1

  • Bharate, J. B., et al. (2018). "Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT". Scientific Reports. 7

  • Zhang, L., et al. (2022). "Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose". Journal of Medicinal Chemistry. 3

  • BenchChem. "2-azido-N-cyclopropylacetamide | High-Purity Research Compound". BenchChem Catalog. 5

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of N-Cyclopropylacetamide

Executive Summary The synthesis of N-cyclopropylacetamide (CAS: 5232-21-3) is a fundamental transformation in the preparation of various active pharmaceutical ingredients (APIs) and agrochemicals. While bench-scale acyla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-cyclopropylacetamide (CAS: 5232-21-3) is a fundamental transformation in the preparation of various active pharmaceutical ingredients (APIs) and agrochemicals. While bench-scale acylation of cyclopropylamine is trivial, scaling this highly exothermic reaction to multi-kilogram quantities introduces significant thermal management, safety, and isolation challenges.

As a Senior Application Scientist, I have designed this guide to transition your workflow from a traditional anhydrous halogenated solvent system to a highly scalable, eco-friendly, and self-validating aqueous biphasic process (Schotten-Baumann conditions). This protocol prioritizes process safety, high atom economy, and robust downstream isolation.

Mechanistic Rationale & Reagent Selection

The formation of N-cyclopropylacetamide proceeds via a classic nucleophilic acyl substitution[1]. The primary amine (cyclopropylamine) attacks the electrophilic carbonyl carbon of the acetylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the leaving group, yielding the target amide.

Mechanism CP Cyclopropylamine (Nucleophile) TI Tetrahedral Intermediate CP->TI Nucleophilic Attack AA Acetic Anhydride (Electrophile) AA->TI Prod N-Cyclopropylacetamide (Product) TI->Prod Elimination Byprod Acetic Acid (Leaving Group) TI->Byprod Expulsion

Figure 1: Nucleophilic acyl substitution mechanism for N-cyclopropylacetamide.

Causality in Reagent Selection: Acetic Anhydride vs. Acetyl Chloride

For scale-up, acetic anhydride is strictly preferred over acetyl chloride[2].

  • Thermal Control: Acetyl chloride reacts violently with primary amines, creating localized hot spots that can vaporize cyclopropylamine (boiling point: 50 °C), destroying the stoichiometric ratio and depressing yields. Acetic anhydride offers a controlled, sustained reaction rate.

  • Byproduct Management: Acetyl chloride generates corrosive HCl gas, requiring specialized reactor metallurgy (e.g., Hastelloy) and aggressive scrubbing. Acetic anhydride generates acetic acid, which is easily neutralized in situ by mild aqueous bases like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH)[3].

Quantitative Comparison of Acetylating Agents
ParameterAcetyl ChlorideAcetic Anhydride (Preferred)
Reactivity Extremely High (Violent)Moderate (Controlled)
Exothermicity High (ΔH > -100 kJ/mol)Manageable
Byproduct Hydrogen Chloride (HCl) gasAcetic Acid (Liquid)
Infrastructure Need Hastelloy reactor, ScrubberStandard Glass-lined reactor
Atom Economy 56%49% (Offset by safety gains)

The Self-Validating Biphasic Protocol

This methodology utilizes an aqueous medium. Water acts as a superior heat sink compared to organic solvents, absorbing the heat of the reaction. The protocol is "self-validating"—meaning the physical state of the reaction (pH, phase separation behavior) provides immediate, reliable feedback on reaction progress without requiring continuous offline HPLC sampling.

Workflow Step1 1. Reactor Charging (Water, Base, Amine) Step2 2. Temperature Control (Cool to 0-5°C) Step1->Step2 Step3 3. Controlled Addition (Acetic Anhydride dropwise) Step2->Step3 Step4 4. Reaction Aging (Stir at RT for 2h) Step3->Step4 Step5 5. Work-up & Extraction (Salting out & EtOAc) Step4->Step5 Step6 6. Crystallization (Product Isolation) Step5->Step6

Figure 2: Step-by-step scale-up workflow for the aqueous acylation process.

Reagent Stoichiometry (Target: 1.0 kg N-Cyclopropylacetamide)
MaterialMW ( g/mol )EquivalentsMass / VolumeRole
Cyclopropylamine57.091.05605 g / 735 mLSubstrate / Nucleophile
Acetic Anhydride102.091.001.03 kg / 953 mLAcetylating Agent
Sodium Hydroxide (20% aq)40.001.202.40 kg (Solution)Acid Scavenger
Sodium Chloride58.44-~1.5 kgSalting-out Agent
Ethyl Acetate (EtOAc)88.11-10 LExtraction Solvent
Step-by-Step Execution

Phase 1: Preparation & Charging

  • Equip a 20 L glass-lined jacketed reactor with a mechanical stirrer, internal temperature probe, and a pressure-equalizing dropping funnel.

  • Charge the reactor with 3.0 L of deionized water and the 20% aqueous NaOH solution.

  • Causality Check: Cool the reactor jacket to 0 °C. Do not proceed until the internal temperature is ≤ 5 °C. Cyclopropylamine is highly volatile; adding it to a warm basic solution will result in immediate mass loss and a skewed stoichiometric ratio.

  • Charge cyclopropylamine (605 g) into the reactor. Stir at 150 rpm.

Phase 2: Controlled Acylation 5. Load acetic anhydride (1.03 kg) into the dropping funnel. 6. Begin dropwise addition of acetic anhydride. 7. Process Safety Control: Regulate the addition rate to maintain the internal reactor temperature strictly between 5 °C and 15 °C. The reaction is highly exothermic. If the temperature exceeds 15 °C, pause the addition and increase jacket cooling. 8. Once addition is complete, remove the cooling jacket and allow the reaction to naturally warm to room temperature (20–25 °C). Age the reaction for 2 hours with continuous stirring[4].

Phase 3: Self-Validating Work-up & Isolation 9. Validation Step: Check the pH of the aqueous mixture. It must be ≥ 8. If the pH is acidic, unneutralized acetic acid remains, which will partition into your organic layer and degrade product purity. Add 10% NaOH until pH > 8 is achieved. 10. Salting Out (Critical Step): N-cyclopropylacetamide is highly polar and exhibits significant water solubility. Charge ~1.5 kg of solid NaCl into the reactor and stir until saturated. Causality: This increases the ionic strength of the aqueous phase, drastically reducing the solubility of the organic amide in water and forcing it into the organic extraction phase. 11. Add 4.0 L of Ethyl Acetate (EtOAc) to the reactor. Stir vigorously for 15 minutes, then halt agitation and allow the phases to separate for 30 minutes. 12. Decant the upper organic layer. Repeat the extraction of the aqueous layer with EtOAc (2 x 3.0 L). 13. Combine the organic layers and wash with 2.0 L of saturated brine to remove trace water and inorganic salts. 14. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (40 °C, 50 mbar) to yield a crude off-white solid. 15. Recrystallize from a minimal amount of hot EtOAc/Hexanes (1:3 ratio) to afford pure N-cyclopropylacetamide as white crystalline needles.

Quality Control & Analytical Signatures

To verify the success of the scale-up, the isolated product must be characterized.

  • Appearance: White crystalline solid.

  • Melting Point: Expected range 58–61 °C. A depressed melting point (< 55 °C) indicates residual acetic acid or moisture.

  • ¹H NMR (400 MHz, CDCl₃): δ 6.15 (br s, 1H, N-H), 2.75–2.65 (m, 1H, CH of cyclopropyl), 1.98 (s, 3H, CH₃), 0.78–0.70 (m, 2H, CH₂), 0.52–0.45 (m, 2H, CH₂).

  • IR (ATR): Strong carbonyl (C=O) stretch at ~1640 cm⁻¹ (Amide I band) and N-H bend at ~1550 cm⁻¹ (Amide II band).

References

  • Title: Palladium-Catalyzed Monoarylation of Cyclopropylamine Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Title: Mild and eco-friendly chemoselective acylation of amines in aqueous medium Source: Semantic Scholar URL:[Link]

  • Title: Acylation of an amine using acetic anhydride Source: YouTube URL:[Link]

  • Title: Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions Source: ChemRxiv URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Cyclopropylacetamide Reagents

Topic: Moisture Sensitivity, Handling, and Reaction Troubleshooting Executive Summary: The Moisture Paradox Researchers often misdiagnose the stability of N-cyclopropylacetamide (CAS: 29512-07-0) .[1] Unlike acid chlorid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Moisture Sensitivity, Handling, and Reaction Troubleshooting

Executive Summary: The Moisture Paradox

Researchers often misdiagnose the stability of N-cyclopropylacetamide (CAS: 29512-07-0) .[1] Unlike acid chlorides or anhydrides, this amide is chemically stable to atmospheric moisture; it does not instantly hydrolyze upon exposure.

However, it acts as a "Moisture Trojan Horse." Due to the polarity of the amide bond and the small cyclopropyl footprint, the solid reagent is hygroscopic . It physically absorbs atmospheric water, which is then introduced into sensitive reaction environments (e.g., Buchwald-Hartwig couplings, Lithiation), causing catastrophic failure of catalysts or bases.

This guide addresses the physical moisture sensitivity of the reagent and the chemical consequences in downstream synthesis.

Module 1: Storage & Physical Handling

Status: Critical for Stoichiometry Key Risk: Hygroscopic Clumping[1]

The Phenomenon

N-cyclopropylacetamide is a solid (melting point ~35–40°C) or viscous liquid depending on purity.[1][2] Upon storage in non-desiccated environments, it absorbs water.

  • Consequence: If you weigh 100 mg of "wet" reagent, you may only be adding 90 mg of amide and 10 mg of water. This destroys reaction stoichiometry and poisons catalysts.

Best Practice Protocol: The "Dry-Weigh" Cycle
StepActionTechnical Rationale
1 Visual Inspection Check for "sweating" or clumping.[1] Pure material should be free-flowing or a clear melt.[1]
2 Desiccation Store under Argon/Nitrogen in a desiccator. If the material appears wet, dry in a vacuum oven at 30°C (low heat due to low MP) for 4 hours over P₂O₅.
3 Azeotropic Drying For critical reactions: Dissolve the reagent in anhydrous Toluene or DCM, evaporate, and repeat 3x.
4 Inert Transfer Weigh quickly in air, but immediately purge the reaction vessel. For <10 mg scales, weigh inside a glovebox.

Module 2: Reaction Troubleshooting (The "Synthesis" Phase)

Context: Using N-cyclopropylacetamide as a nucleophile (e.g., N-arylation).

Scenario A: The Failed Buchwald-Hartwig Coupling

Symptom: Starting material is consumed, but LC-MS shows hydrodehalogenation of the aryl halide (Ar-H) instead of the product (Ar-N-R).[1] Root Cause: Trace water in the N-cyclopropylacetamide is acting as a proton source.[1]

Mechanism of Failure (Moisture Cascade)

In a Palladium-catalyzed cycle, water intercepts the catalytic intermediates.[1] Instead of Reductive Elimination forming the C-N bond, water protonates the Pd-Aryl species, leading to the reduction of the aryl halide.

MoistureCascade Reagent N-Cyclopropylacetamide (Wet) Base Base (Cs2CO3/NaOtBu) Reagent->Base Introduces H2O Pd_Cycle Pd(II)-Aryl Complex Product Desired C-N Product Pd_Cycle->Product Dry Conditions SideProduct Reduced Aryl (Ar-H) (Dead End) Pd_Cycle->SideProduct Wet Conditions (Protonation) Base->Pd_Cycle H2O poisons cycle

Figure 1: The "Moisture Cascade" in Cross-Coupling. Water introduced by the hygroscopic amide diverts the catalytic cycle toward reduction (Ar-H) rather than coupling.[1]

Troubleshooting Guide: Coupling Reactions
ObservationDiagnosisCorrective Action
No Reaction (SM remains) Catalyst PoisoningThe amide may have coordinated to Pd.[1] Switch to a bulky ligand (e.g., XPhos, BrettPhos) to prevent amide inhibition.
Low Yield + Ar-H formed Moisture Contamination Critical: Dry the N-cyclopropylacetamide via azeotrope (toluene) before adding to the pot.[1] Switch to anhydrous base (NaOtBu) stored in a glovebox.
Product decomposes Ring OpeningRare. Occurs only with strong Lewis Acids at high T. Lower temp to <80°C.

Module 3: Chemical Stability & Hydrolysis

Context: "Is my stock solution stable?"

Stability Profile

Unlike the volatile precursor cyclopropylamine (which is highly reactive), the amide bond stabilizes the nitrogen.

  • pH 7 (Neutral): Stable indefinitely at RT.

  • pH 1-3 (Acidic): Slow hydrolysis.[1] The cyclopropyl ring is surprisingly robust to acid, but the amide bond will cleave under reflux in 6N HCl.

  • pH 12-14 (Basic): Stable at RT. Hydrolysis requires heating >80°C with strong hydroxide.

The "Ring Opening" Myth

Users often fear the cyclopropyl ring will pop open.

  • Fact: The cyclopropyl ring is kinetically stable in amides.

  • Exception:Radical Conditions. If you are using radical initiators (e.g., AIBN) or photoredox catalysis, the ring can open to form a linear alkene.

Frequently Asked Questions (FAQs)

Q1: Can I store N-cyclopropylacetamide in DMSO or DMF stock solutions? A: Yes, but be cautious. DMSO is hygroscopic.[3] If the stock solution absorbs water, your subsequent reactions (if moisture-sensitive) will fail. We recommend storing as a solid and making fresh solutions, or using septa-sealed vials for stocks stored over molecular sieves.[1]

Q2: I see a new peak in LC-MS at M+18. Is this hydrolysis? A: Likely not. N-cyclopropylacetamide (MW ~99) hydrolyzing would give Cyclopropylamine (MW 57) and Acetic Acid.[1] An M+18 peak usually indicates a water adduct in the mass spec source or a hydration of a different intermediate. However, if you see a peak at MW 58 (cyclopropylamine + H), hydrolysis has occurred.

Q3: Why is my yield lower than the literature reported for N-ethylacetamide? A: Steric hindrance. The cyclopropyl group is bulkier than an ethyl group (effective branching at the alpha carbon). You may need to increase catalyst loading (from 5% to 10%) or reaction time.

Q4: How do I remove trace water if I don't have a vacuum oven? A: Dissolve the amide in Dichloromethane (DCM), add anhydrous Magnesium Sulfate (MgSO₄), stir for 15 mins, filter, and rotovap. This simple "benchtop drying" is sufficient for most couplings.

References & Grounding

  • Compound Identity & Properties:

    • N-cyclopropylacetamide (CAS 29512-07-0) is an organic amide used as a building block.[1][2][4] It is distinct from cyclopentenone derivatives (CAS 1120-73-6) often confused in search queries due to similar "cyclo" nomenclature.[1]

    • Source:[1]

  • Amide Hydrolysis Stability:

    • Amides and nitriles are generally stable to basic hydrolysis in aqueous solutions; forcing conditions (high heat/strong acid) are required for cleavage.

    • Source:[1]

  • Cyclopropyl Scaffolds in Drug Discovery:

    • Cyclopropyl moieties are widely used in FDA-approved drugs (e.g., kinase inhibitors) to improve metabolic stability and potency, but their introduction requires specific coupling strategies.

    • Source:[1]

  • Coupling Reaction Troubleshooting:

    • Failure in C-N coupling with aliphatic amines/amides is often due to catalyst poisoning or moisture leading to hydrodehalogenation.

    • Source:

Sources

Optimization

Technical Support Center: N-Cyclopropylacetamide Purification

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective separation of N-cyclopropylacetamide from its common byproduct, acetic acid. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your compound.

Understanding the Challenge: The Amide and the Acid

The synthesis of N-cyclopropylacetamide can often result in the presence of unreacted starting materials or byproducts, with acetic acid being a frequent impurity. The primary challenge in their separation lies in their differing chemical properties. N-cyclopropylacetamide is a neutral amide, while acetic acid is a carboxylic acid. This fundamental difference in acidity is the key to their successful separation.

CompoundMolar Mass ( g/mol )Boiling Point (°C)AcidityGeneral Solubility
N-cyclopropylacetamide 99.13[1]Not readily available, expected to be significantly higher than acetic acidNeutralSoluble in many organic solvents[2]
Acetic Acid 60.05[3]~118[3]Acidic (pKa ~4.76)Miscible with water and many polar organic solvents[3][4]

Frequently Asked Questions (FAQs)

Q1: My crude N-cyclopropylacetamide sample has a strong vinegar-like smell. What is the likely cause and how can I remove it?

A: A vinegar-like odor is a strong indicator of the presence of residual acetic acid. Acetic acid is a common byproduct or unreacted reagent in many acylation reactions used to synthesize amides. The most effective way to remove it is through a liquid-liquid extraction procedure that leverages the acidic nature of the impurity.

Q2: What is the fundamental principle behind separating N-cyclopropylacetamide from acetic acid using extraction?

A: The separation is based on the principles of acid-base chemistry.[5] N-cyclopropylacetamide, being a neutral amide, will remain in an organic solvent layer during an extraction. Acetic acid, however, will react with a mild aqueous base (like sodium bicarbonate) to form a water-soluble salt (sodium acetate). This salt will then partition into the aqueous layer, effectively separating it from your desired product in the organic layer.[6]

Q3: Can I use a strong base like sodium hydroxide for the extraction?

A: While sodium hydroxide will also neutralize acetic acid, it is generally not recommended for this specific separation. Amides can be susceptible to hydrolysis under strongly basic (or acidic) conditions, especially with heating. This could lead to the degradation of your N-cyclopropylacetamide product. A milder base like sodium bicarbonate or sodium carbonate is sufficient to deprotonate acetic acid without significantly risking the integrity of the amide bond.

Q4: After the basic wash, my organic layer is still showing traces of acid. What should I do?

A: If a single basic wash is insufficient, you can perform multiple extractions with fresh aqueous base solution.[7] Repeated extractions will progressively remove more of the acidic impurity. Additionally, a final wash of the organic layer with brine (saturated aqueous sodium chloride solution) can help to remove any remaining dissolved water and break up any emulsions that may have formed.

Q5: I've removed the acetic acid, but my product is still not pure. What other purification techniques can I use?

A: If impurities other than acetic acid are present, or if you require very high purity, you can employ other techniques after the initial extraction:

  • Recrystallization: This is an excellent method for purifying solid compounds.[8][9] The principle is to dissolve your crude product in a minimal amount of a hot solvent in which it has high solubility, and then allow it to cool slowly. The desired compound will crystallize out in a purer form, leaving impurities behind in the solvent.[8][10]

  • Column Chromatography: For complex mixtures or to separate compounds with similar polarities, column chromatography is a powerful tool.[11][12] By selecting an appropriate stationary phase (like silica gel) and a suitable mobile phase, you can achieve excellent separation of your N-cyclopropylacetamide from other byproducts.[11]

  • Distillation: If your N-cyclopropylacetamide is a liquid and has a significantly different boiling point from the impurities, distillation under reduced pressure (vacuum distillation) can be an effective purification method.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Emulsion formation during extraction - Vigorous shaking of the separatory funnel.- High concentration of the crude product.- Gently invert the separatory funnel multiple times instead of vigorous shaking.- Add a small amount of brine to the separatory funnel to help break the emulsion.- If the emulsion persists, allow the mixture to stand for a longer period.
Low yield of N-cyclopropylacetamide after extraction - The product may have some solubility in the aqueous layer.- Incomplete extraction of the product from the reaction mixture.- Perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.- Ensure you are using a sufficient volume of organic solvent for the initial extraction.
Product crystallizes out in the separatory funnel - The chosen organic solvent is not a good solvent for N-cyclopropylacetamide at room temperature.- Add a small amount of a co-solvent in which your product is more soluble.- Gently warm the separatory funnel with a warm water bath to redissolve the product before proceeding with the separation.
Acetic acid is still present after multiple basic washes (confirmed by analysis) - The concentration of the basic solution is too low.- Insufficient volume of the basic solution was used.- Use a more concentrated solution of sodium bicarbonate (e.g., a saturated solution).- Increase the volume of the aqueous base used for each wash.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Acetic Acid Removal

This protocol outlines the standard procedure for removing acetic acid from a solution containing N-cyclopropylacetamide using a separatory funnel.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude N-cyclopropylacetamide mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in which the product is soluble and which is immiscible with water.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Mixing: Stopper the funnel and gently invert it several times to mix the two layers. Crucially, vent the funnel frequently by opening the stopcock while the funnel is inverted to release the pressure generated from the carbon dioxide gas produced during the neutralization of acetic acid.

  • Separation: Allow the layers to separate fully. The top layer will typically be the organic layer (this depends on the density of the chosen solvent relative to water).

  • Draining: Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 3-6) with fresh sodium bicarbonate solution one or two more times.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove any remaining water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified N-cyclopropylacetamide.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for assessing the purity of your N-cyclopropylacetamide and confirming the removal of acetic acid. Method development and optimization will be required for specific instrumentation and columns.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve a small amount of your purified N-cyclopropylacetamide in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.[13]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is a good starting point.[13]

    • Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or TFA for better peak shape) and acetonitrile or methanol.

    • Detection: UV detection at a wavelength where N-cyclopropylacetamide has good absorbance.

  • Injection and Analysis: Inject a small volume of your prepared sample onto the HPLC system.

  • Data Interpretation: Analyze the resulting chromatogram. A pure sample should show a single major peak corresponding to N-cyclopropylacetamide. The absence of a peak at the retention time of acetic acid indicates its successful removal. The presence of other peaks indicates other impurities that may require further purification steps.

Visualizing the Workflow

Diagram 1: Liquid-Liquid Extraction Workflow

The following diagram illustrates the decision-making process and steps involved in the liquid-liquid extraction for separating N-cyclopropylacetamide from acetic acid.

start Crude Mixture (N-cyclopropylacetamide + Acetic Acid) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve transfer Transfer to Separatory Funnel dissolve->transfer add_base Add Saturated Aq. NaHCO3 transfer->add_base mix_vent Gently Mix & Vent Frequently add_base->mix_vent separate_layers Allow Layers to Separate mix_vent->separate_layers drain_aqueous Drain Aqueous Layer (contains Sodium Acetate) separate_layers->drain_aqueous repeat_wash Repeat Wash with NaHCO3? drain_aqueous->repeat_wash repeat_wash->add_base Yes brine_wash Wash with Brine repeat_wash->brine_wash No dry_organic Dry Organic Layer (e.g., with MgSO4) brine_wash->dry_organic filter_evaporate Filter and Evaporate Solvent dry_organic->filter_evaporate end Pure N-cyclopropylacetamide filter_evaporate->end

Caption: Workflow for acetic acid removal via extraction.

Diagram 2: General Purification Strategy

This diagram shows the logical flow for purifying crude N-cyclopropylacetamide, including alternative and subsequent purification steps.

crude Crude N-cyclopropylacetamide analysis1 Initial Purity Analysis (e.g., TLC, NMR) crude->analysis1 acid_present Acetic Acid Present? analysis1->acid_present extraction Liquid-Liquid Extraction (Protocol 1) acid_present->extraction Yes other_impurities Other Impurities Present? acid_present->other_impurities No analysis2 Purity Analysis after Extraction extraction->analysis2 analysis2->other_impurities recrystallization Recrystallization other_impurities->recrystallization Yes, solid chromatography Column Chromatography other_impurities->chromatography Yes, complex mixture distillation Vacuum Distillation (if liquid) other_impurities->distillation Yes, liquid final_product High-Purity N-cyclopropylacetamide other_impurities->final_product No recrystallization->final_product chromatography->final_product distillation->final_product

Caption: Decision tree for purification of N-cyclopropylacetamide.

References

  • Reddit user discussion on removing acetic acid. (2023). r/OrganicChemistry. [Link]

  • ResearchGate discussion on removing acetic acid. (2014). ResearchGate. [Link]

  • Google Patents. (n.d.). Methods of removing acetic acid from cyclohexane in the production of adipic acid.
  • CDN Science. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • Reddit user discussion on removing anhydrous acetic acid. (2024). r/chemistry. [Link]

  • Lanigan, R. M., & Sheppard, T. D. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters, 22(14), 5649–5653. [Link]

  • Kumar, A., et al. (2023). Reactive Extraction of Acetic Acid from Aqueous Sodium Acetate Waste. Nature Environment and Pollution Technology, 22(4). [Link]

  • Scribd. (n.d.). Liquid/Liquid Extraction Guide. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? [Link]

  • GL Sciences. (n.d.). MONOCAP AMIDE. [Link]

  • Reddit user discussion on amide column chromatography. (2016). r/chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). N-cyclopropylacetamide. PubChem. [Link]

  • Royal Society of Chemistry. (2024). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Green Chemistry. [Link]

  • Elsevier. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Chemical Engineering Research and Design, 138, 436-451. [Link]

  • Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. [Link]

  • LabXchange. (2024). Lab Procedure: Recrystallization. [Link]

  • Chem Survival. (2013, September 9). Recrystallization [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-chloro-N-cyclopropylacetamide. PubChem. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • North Carolina State University Department of Chemistry. (2015, June 8). Recrystallization [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2023, January 20). Recrystallization Technique [Video]. YouTube. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Pharmaceutical and Biosciences Journal, 10(1), 1-8. [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide. In NIST Chemistry WebBook. [Link]

  • Advances in Chromatographic Techniques for Drug Purity Determination. (2025). Journal of Pharmaceutical Analysis and Drug Research, 7(2), 60-71. [Link]

  • TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. [Link]

  • National Center for Biotechnology Information. (n.d.). N-[(Z)-but-2-enyl]-2-cyclopropylacetamide. PubChem. [Link]

  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (2025). Journal of Pharmaceutical Research International, 37(1), 1-15. [Link]

  • Mechanism of NMA as entrainer in separating acetic acid from water with extractive distillation. (2025). Journal of Molecular Liquids, 409, 125132. [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
  • Recovery of acetic acid from waste streams by extractive distillation. (2001). Separation and Purification Technology, 25(1-3), 135-141. [Link]

  • Murov, S. (n.d.). Common Organic Solvents: Table of Properties. [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. [Link]

  • Separation of water - acetic acid mixtures by cyclic distillation. (n.d.). UPB Scientific Bulletin, Series B, 75(4), 49-56. [Link]

  • Google Patents. (n.d.).
  • Mohadesi, M., et al. (2014). Separation of Acetic Acid from Water Using Organic Solvents: Liquid-Liquid Equilibrium Thermodynamic Investigation. Journal of Chemical and Engineering Data, 59(1), 88-95. [Link]

Sources

Troubleshooting

Technical Support Center: Color Removal &amp; Purification of Crude N-Cyclopropylacetamide

The following technical guide is structured as a dedicated Support Center resource. It moves beyond generic advice to address the specific physicochemical challenges of N-cyclopropylacetamide (CAS: 29512-07-0) .

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dedicated Support Center resource. It moves beyond generic advice to address the specific physicochemical challenges of N-cyclopropylacetamide (CAS: 29512-07-0) .

[1]

Product: N-Cyclopropylacetamide CAS: 29512-07-0 Common Application: Pharmaceutical Intermediate (e.g., antiviral or kinase inhibitor synthesis) Support Tier: Level 3 (Senior Application Scientist)[1]

Diagnostic & Preliminary Assessment (FAQ)

Q: My crude N-cyclopropylacetamide is dark brown/black. Is the reaction failed? A: Not necessarily. The dark color is typically due to oxidative oligomers of unreacted cyclopropylamine .[2] Cyclopropylamine is highly sensitive to air oxidation, forming "tars" that possess high extinction coefficients; even trace amounts (<0.5%) can turn a white product black.[2] If your NMR shows the correct amide signals (cyclopropyl protons at


 0.5–0.8 ppm and 

2.6 ppm), the core product is intact.

Q: I see conflicting CAS numbers online (1120-73-6 vs. 29512-07-0). Which is correct? A: This is a critical database error in some legacy catalogs.[2]

  • CAS 29512-07-0 is the correct identifier for N-cyclopropylacetamide .[1][2][3]

  • CAS 1120-73-6 refers to 2-Methyl-2-cyclopenten-1-one.[1][2]

  • Implication: If you ordered "1120-73-6" expecting the amide, verify the structure immediately by proton NMR.

Q: Is the product a solid or a liquid? A: Pure N-cyclopropylacetamide is a low-melting solid (Melting Point: ~38–42°C).[1][2] However, crude mixtures often exist as supercooled oils due to melting point depression caused by impurities.[2]

Decision Tree: Select Your Purification Protocol

Use the following logic flow to determine the optimal purification strategy based on your crude material's state.

Purification_Decision_Tree Start Crude N-Cyclopropylacetamide (Dark/Colored) StateCheck Physical State at 25°C? Start->StateCheck Liquid Dark Oil / Viscous Liquid StateCheck->Liquid Supercooled/Impure Solid Solid / Crystalline Mass StateCheck->Solid Semi-pure Distill Protocol A: Vacuum Distillation (Best for removing tars) Liquid->Distill High Impurity Load Carbon Protocol B: Activated Carbon Treatment (Best for mild discoloration) Liquid->Carbon Low Impurity Load Solid->Carbon Dissolve in solvent first Recryst Protocol C: Recrystallization (Final Polish) Solid->Recryst If already >90% pure Distill->Recryst If solidifies after distillation Carbon->Recryst To obtain white needles

Figure 1: Purification logic flow.[1][2] Distillation is prioritized for heavily oxidized oils to prevent carbon fouling.

Technical Protocols

Protocol A: High-Vacuum Distillation (Primary De-Colorization)

Recommended for: Dark brown oils or crude reactions with significant tar.[1]

Mechanism: N-cyclopropylacetamide has a high boiling point.[1][2] Distillation separates the volatile amide from the non-volatile, high-molecular-weight colored oligomers (pot residue).[1]

Parameters:

Parameter Setting Notes
Vacuum Pressure < 2.0 mmHg Essential to keep bath temp low.[1][2]
Bath Temperature 110°C – 130°C Monitor closely; do not overheat.[1][2]
Vapor Temperature ~95°C – 105°C Dependent on vacuum quality.[2]

| Condenser | Warm water (40°C) | Crucial: Prevents product from solidifying and clogging the condenser.[1][2] |

Step-by-Step:

  • Equip a short-path distillation head.[1][2]

  • Insulate the column with glass wool or foil.[2]

  • Circulate warm water (approx. 40°C) through the condenser. Failure to do this will cause the product to crystallize inside the condenser, creating a dangerous pressure buildup.

  • Collect the main fraction.[1][2] The colored impurities will remain in the boiling flask as a black residue.

Protocol B: Activated Carbon Adsorption (Polishing)

Recommended for: Pale yellow solids or post-distillation polishing.[1][2]

Mechanism: Activated carbon (high surface area) preferentially adsorbs planar, conjugated aromatic impurities (color bodies) via


-

stacking interactions.[1][2]

Reagents:

  • Activated Carbon (Powder, 100 mesh).[1][2] Recommended grade: Darco G-60 or equivalent.[2]

  • Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH).[1][2]

Workflow:

Carbon_Treatment Step1 Dissolve Crude (10% w/v in hot EtOAc) Step2 Add Activated Carbon (5-10 wt% of crude mass) Step1->Step2 Step3 Reflux (30 mins, vigorous stir) Step2->Step3 Step4 Hot Filtration (Celite Pad) Step3->Step4 Step5 Evaporate/Crystallize Step4->Step5

Figure 2: Carbon treatment workflow. The Celite filtration step is critical to remove carbon fines.

Critical Steps:

  • Dissolve the crude solid in boiling Ethyl Acetate (approx. 5-10 mL per gram).

  • Add Activated Carbon (5-10% by weight) . Caution: Add carbon slowly to avoid boil-over.

  • Reflux for 30 minutes.

  • Hot Filtration: Filter the hot mixture through a pad of Celite (diatomaceous earth) on a sintered glass funnel. This prevents carbon particles from contaminating the filtrate.[2]

  • Cool the filtrate.[2] If color persists, repeat or move to Protocol C.

Protocol C: Recrystallization (Final Purification)

Recommended for: Obtaining high-purity crystalline solid.[1]

Solvent System:

  • Primary Solvent: Ethyl Acetate (EtOAc) or Toluene.[1][2]

  • Anti-Solvent: Hexanes or Heptane.[1][2][4]

Procedure:

  • Dissolve the solid in the minimum amount of hot EtOAc (approx. 60-70°C).

  • Remove from heat.[1][2]

  • Add Hexane dropwise until the solution becomes slightly turbid (cloudy).[2]

  • Add a single drop of EtOAc to clear the turbidity.[2]

  • Allow to cool to room temperature undisturbed, then place in a fridge (4°C) for 12 hours.

  • Filter the white needles and wash with cold Hexane.[1][2]

Troubleshooting (Advanced)

SymptomProbable CauseCorrective Action
Product oils out (forms a liquid layer instead of crystals) Impurity level too high or cooling too fast.[1][2]Re-heat to dissolve.[2] Add a seed crystal.[2] Cool much slower (wrap flask in a towel).
Filtrate remains grey after carbon treatment Carbon "fines" passed through filter.[1][2]Re-filter through a tighter packed Celite pad or a 0.45

m PTFE membrane.[1][2]
Low Yield after Recrystallization Too much solvent used.[1][2]Evaporate 50% of the solvent and repeat cooling.[2]
Amine smell persists Unreacted cyclopropylamine.[1][2]Perform a liquid-liquid extraction wash with 1M Citric Acid before starting Protocol B.

References

  • Compound Identification: National Center for Biotechnology Information.[1][2] (2025).[1][2] PubChem Compound Summary for CID 4376677, N-Cyclopropylacetamide. Retrieved from [Link][1][2]

  • Synthesis & Properties: Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.[2] Retrieved from [Link]

  • Purification Methodology: Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.[2] Retrieved from [Link][1][2]

  • Impurity Profiling: Reactive Impurities in Excipients: Profiling, Identification and Mitigation. National Institutes of Health (PMC).[2] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing pH for Cyclopropylamine Acetylation

The following technical guide is structured as a specialized support center resource. It is designed for immediate application in a research or process development setting, prioritizing mechanistic understanding and acti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It is designed for immediate application in a research or process development setting, prioritizing mechanistic understanding and actionable troubleshooting.

Executive Strategy: The "Sweet Spot" Concept

Acetylation of cyclopropylamine (CPA) is a competition between two rates: the nucleophilic attack of the amine on the acetylating agent and the hydrolytic degradation of that agent.

Unlike typical aliphatic amines (pKa ~10.5), cyclopropylamine has a pKa of approximately 9.1 [1, 2]. This lower basicity—attributed to the increased s-character of the carbon atoms in the strained cyclopropane ring—is the critical variable in your process design.

  • pH < 8.0: The amine is predominantly protonated (

    
    ) and non-nucleophilic. Reaction stalls.
    
  • pH > 11.0: The concentration of hydroxide ions (

    
    ) catalyzes the rapid hydrolysis of acetic anhydride or acetyl chloride, wasting reagents and generating excess heat.
    
  • The Sweet Spot (pH 8.5 – 9.5): You maximize the concentration of free amine (

    
    ) while minimizing the hydrolytic background reaction.
    

The Science: Mechanistic Causality

To troubleshoot effectively, you must visualize the competing pathways. The following diagram illustrates the kinetic competition governed by pH.

ReactionPathways CPA_Salt CPA-H+ (Inactive) CPA_Free Cyclopropylamine (Active) CPA_Salt->CPA_Free  pH > 9.1   CPA_Free->CPA_Salt  pH < 9.1   Product N-Cyclopropylacetamide CPA_Free->Product  k_aminolysis   Ac2O Acetic Anhydride Ac2O->Product Hydrolysis Acetic Acid (Waste) Ac2O->Hydrolysis  k_hydrolysis (pH > 10)  

Figure 1: Kinetic competition between aminolysis (green) and hydrolysis (red). The equilibrium between active and inactive amine is strictly pH-dependent.

Quantitative Data: Species Distribution

The table below demonstrates why pH 9.0 is superior to pH 8.0 for this specific substrate.

pH% Free Amine (Active)% Protonated (Inactive)Acetic Anhydride Half-Life (Approx)
7.0 < 1%> 99%Hours
8.0 ~ 7%~ 93%~ 30-60 min
9.1 (pKa) 50% 50% ~ 10-20 min
10.0 ~ 89%~ 11%< 5 min
12.0 > 99%< 1%Seconds (Flash Hydrolysis)

Note: Hydrolysis rates are temperature-dependent. Data approximates ambient conditions [3, 4].[1]

Standard Operating Procedure (SOP)

Protocol: Biphasic Schotten-Baumann Acetylation Objective: High-yield synthesis of N-cyclopropylacetamide with minimal reagent excess.

Reagents
  • Substrate: Cyclopropylamine (1.0 equiv)

  • Reagent: Acetic Anhydride (1.2 – 1.5 equiv) [Note: Use Acetyl Chloride only if temp < 0°C]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Base: 10% NaOH or Saturated

    
    
    
  • Medium: Water (for the base)[2][3][4][5]

Step-by-Step Workflow
  • Preparation: Dissolve Cyclopropylamine (1.0 equiv) in DCM (approx. 5-10 volumes).

  • Biphasic Setup: Add an equal volume of water. Cool the mixture to 0–5°C.

    • Why? Lower temperature suppresses hydrolysis (

      
      ) more significantly than it suppresses aminolysis (
      
      
      
      ).
  • pH Adjustment: Adjust the aqueous layer pH to ~9.0–9.5 using your base.

  • Controlled Addition: Add Acetic Anhydride dropwise while vigorously stirring.

    • Critical: Simultaneously add base to maintain pH between 8.5 and 9.5. The reaction produces acetic acid, which will rapidly drop the pH and stall the reaction if not neutralized.

  • Monitoring: Monitor by TLC or HPLC. If the reaction stalls, check pH. If pH < 8, add base.[6]

  • Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine) followed by Brine. Dry over

    
     and concentrate.
    

Troubleshooting Center (Q&A)

Issue 1: "My yield is consistently low (< 50%), and I recover starting material."

Diagnosis: The reaction environment is likely too acidic. Root Cause: As the reaction proceeds, acetic acid is generated as a byproduct. If the buffering capacity is insufficient, the pH drops below 8.0. Since the pKa of cyclopropylamine is 9.1, a pH drop to 7.0 renders 99% of your amine inactive. Solution:

  • Switch Bases: If using

    
     (pH ~8.3), switch to 
    
    
    
    (pH ~11) or maintain pH with a pH-stat titrator using NaOH.
  • Protocol Check: Ensure you are adding base concurrently with the anhydride.

Issue 2: "The acetic anhydride is disappearing, but the amine remains unreacted."

Diagnosis: Hydrolysis is outcompeting aminolysis. Root Cause:

  • pH too High: If pH > 11, hydroxide ions attack the anhydride faster than the amine does.

  • Temperature: Reaction is running too hot. Solution:

  • Lower pH: Target pH 9.0 strictly. Do not exceed pH 10.

  • Cool Down: Run the addition at -5°C to 0°C.

  • Mixing: Biphasic reactions are mass-transfer limited. Increase stirring speed (RPM) to ensure the amine in the organic phase meets the anhydride before the aqueous base destroys it [5].

Issue 3: "I see a 'di-acetylated' impurity."

Diagnosis: Formation of N,N-diacetylcyclopropylamine. Root Cause: While rare for sterically hindered amines, high temperatures or massive excess of anhydride can force a second acetylation. Solution:

  • Stoichiometry: Limit Acetic Anhydride to 1.1 – 1.2 equivalents.

  • Quench: Quench the reaction immediately upon completion with a primary amine (like ethanolamine) or simply water/base stir for 30 mins.

Issue 4: "The product is stuck in the aqueous layer."

Diagnosis: Solubility issues due to polarity. Root Cause: N-cyclopropylacetamide is a small amide and can be water-soluble, especially if the aqueous volume is large. Solution:

  • Salting Out: Saturate the aqueous layer with NaCl (brine) before separation. This forces the organic product into the organic layer (Salting-out effect).

  • Extraction Solvent: Switch from Hexane/Ether to DCM or Chloroform/Isopropanol (3:1) for better extraction efficiency.

Decision Tree for Optimization

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Start: Analyze LCMS/TLC CheckYield Is Yield Satisfactory? Start->CheckYield LowYield Low Yield CheckYield->LowYield No SM_Left SM Remaining? LowYield->SM_Left Yes_SM Yes: Reaction Stalled SM_Left->Yes_SM No_SM No: Product Lost SM_Left->No_SM Action_pH Check pH during addition. If < 8.5, increase Base. Yes_SM->Action_pH pH dropped Action_Hydrolysis Reagent Hydrolysis. Lower pH to < 10. Cool reaction. Yes_SM->Action_Hydrolysis pH stayed high Action_Workup Product in Aq Phase. Saturate with NaCl. Re-extract with DCM. No_SM->Action_Workup

Figure 2: Troubleshooting logic flow. SM = Starting Material.

References

  • ChemicalBook. (n.d.). Cyclopropylamine Properties and pKa Data. Retrieved from

  • GuideChem. (n.d.). Cyclopropylamine CAS 765-30-0 Technical Data. Retrieved from

  • King, J. F., et al. (1992). General Base Assisted Hydrolysis in the Reactions of Acetic Anhydride. The Journal of Organic Chemistry. Retrieved from

  • Olowoyo, S. O. (2018).[7] Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride. East Tennessee State University.[7] Retrieved from

  • BenchChem. (2025).[8] Troubleshooting guide for acylation reactions. Retrieved from

Sources

Troubleshooting

troubleshooting low purity in N-cyclopropylacetamide synthesis

Technical Support Center: N-Cyclopropylacetamide Synthesis Status: Active Ticket ID: #NCA-SYN-001 Priority: High (Process Chemistry/R&D)[1] Welcome to the Technical Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Cyclopropylacetamide Synthesis

Status: Active Ticket ID: #NCA-SYN-001 Priority: High (Process Chemistry/R&D)[1]

Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist.[1] You are likely here because your synthesis of N-cyclopropylacetamide (NCA) —a critical linker in pharmaceutical campaigns (e.g., kinase inhibitors)—has failed to meet purity specifications (>95%).[1][2]

This is a deceptively simple molecule (MW: 99.13 g/mol ).[1] Its synthesis is often dismissed as "trivial amide coupling," yet it fails frequently due to two specific physicochemical traps: cyclopropane ring fragility and high water solubility .[1][2]

This guide bypasses standard textbook advice to address the actual failure modes observed in the field.

Part 1: Diagnostic Workflow

Before adjusting your protocol, you must identify where the purity is being lost.[1][2] Use this decision tree to diagnose your specific failure mode based on your analytical data (NMR/LCMS).

DiagnosticWorkflow Start START: Low Purity Observed CheckNMR Step 1: Analyze 1H NMR (Focus on 0.4-0.9 ppm region) Start->CheckNMR Decision1 Are cyclopropyl multiplets (0.4-0.9 ppm) intact? CheckNMR->Decision1 CaseA NO: Signals missing or shifted to 0.9 (t) & 1.5 (m) ppm Decision1->CaseA No (Linear Propyl signals) CaseB YES: Cyclopropyl intact, but extra peaks present Decision1->CaseB Yes IssueA DIAGNOSIS: Ring Opening (Acid-Catalyzed) CaseA->IssueA Decision2 Identify Extra Peaks CaseB->Decision2 Impurity1 Broad singlets > 5 ppm (Amine salts) Decision2->Impurity1 Salts present Impurity2 Sharp singlets ~2.0 ppm (Acetic Acid/Anhydride) Decision2->Impurity2 Acyl peaks IssueB DIAGNOSIS: Incomplete Workup (Water Solubility Issue) Impurity1->IssueB IssueC DIAGNOSIS: Reagent Carryover (Stoichiometry/Volatility) Impurity2->IssueC

Figure 1: Diagnostic decision tree for N-cyclopropylacetamide impurities. Blue nodes indicate action steps; Red nodes indicate critical chemical failures.[1][2]

Part 2: Troubleshooting Modules (Q&A)

Module 1: The "Acid Trap" (Ring Opening)

User Question: My NMR shows a triplet at 0.9 ppm and a sextet at 1.5 ppm instead of the expected cyclopropyl multiplets. What happened?

Technical Insight: You have inadvertently synthesized N-propylacetamide (or a 3-substituted derivative).[1] The cyclopropane ring possesses significant "banana bond" strain (~27.5 kcal/mol).[2] In the presence of strong acids (like HCl generated from Acetyl Chloride) or high temperatures, the ring acts as an alkene, undergoing electrophilic attack and opening to a linear propyl chain [1].[2]

The Fix:

  • Switch Reagents: If using Acetyl Chloride, you must use a scavenger base (Triethylamine or DIPEA) in slight excess (1.1 equiv) before adding the acid chloride.[1][2]

  • Temperature Control: The acetylation is exothermic.[1][2] Maintain reaction temperature < 0°C during addition.

  • Buffer System: Alternatively, use a Schotten-Baumann condition (biphasic NaOH/DCM) which instantly neutralizes acid byproducts, protecting the ring.[1][2]

Module 2: The "Invisible Product" (Yield & Salt Contamination)

User Question: The reaction looked good by TLC, but after aqueous extraction, I recovered almost nothing. The little I got is contaminated with salts.

Technical Insight: N-cyclopropylacetamide is a small, polar amide (LogP ~ 0.[1][2]1) with high water solubility.[1][2] Standard extractions (EtOAc/Water) partition the product largely into the aqueous phase, leading to massive yield loss.[2] If you try to compensate by evaporating the aqueous layer, you co-isolate inorganic salts (NaCl, NH4Cl).[2]

The Fix:

  • Salting Out: Saturate the aqueous layer with NaCl before extraction.[1][2] This "salting out" effect reduces the solubility of the organic amide in water.

  • Solvent Choice: Do not use Diethyl Ether or Hexane.[1][2] Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for extraction.[1][2] These solvents have higher polarity and better affinity for the amide.

  • Continuous Extraction: For larger scales, use a liquid-liquid continuous extractor to recover the product from the aqueous phase.[1][2]

Module 3: "Ghost Peaks" (Stoichiometry)

User Question: I used 1.0 equivalent of cyclopropylamine, but my product contains unreacted acetic anhydride.

Technical Insight: Cyclopropylamine (CPA) is highly volatile (bp ~50°C).[1][2] If you weigh it out in an open vessel or add it to a warm solution, a significant portion evaporates before reacting.[1][2] You are effectively running the reaction with a deficiency of amine.

The Fix:

  • Cold Weighing: Weigh CPA in a capped vial.

  • Reverse Addition: Add the acetylating agent to the amine (dissolved in solvent) at 0°C, rather than adding the volatile amine to the warm anhydride.

  • Excess: Use 1.2 equivalents of CPA to account for volatilization losses.

Part 3: The "Gold Standard" Protocol

This protocol is designed to be self-validating and robust against the three failure modes described above.

Target: N-Cyclopropylacetamide (10 mmol scale) Method: Anhydride Acetylation with Non-Aqueous Workup (Avoids water solubility issues).[1][2]

ParameterSpecificationRationale
Limiting Reagent Acetic Anhydride (1.0 equiv)Ensures complete consumption of the difficult-to-remove anhydride.[1]
Nucleophile Cyclopropylamine (1.2 equiv)Excess compensates for volatility.[1][2]
Solvent Dichloromethane (DCM) (dry)Allows for non-aqueous workup; easy to remove.[1][2]
Base Triethylamine (1.5 equiv)Scavenges acetic acid; prevents ring opening.[1][2]
Temperature 0°C to RTControls exotherm to protect the ring.[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask. Add DCM (20 mL) and Triethylamine (2.1 mL, 15 mmol) .

  • Amine Addition: Cool to 0°C (ice bath). Add Cyclopropylamine (0.83 mL, 12 mmol) via syringe. Tip: Keep the tip of the needle submerged in the solvent to prevent evaporation.[2]

  • Acetylation: Add Acetic Anhydride (0.95 mL, 10 mmol) dropwise over 10 minutes.

    • Observation: Fuming may occur; ensure good stirring.[1][2]

  • Reaction: Remove ice bath and stir at Room Temperature for 2 hours.

    • Check: TLC (100% EtOAc or 5% MeOH/DCM).[1][2] Product Rf ~ 0.3-0.5.[1][2]

  • Workup (Critical):

    • Do NOT wash with water yet. [1]

    • Add Silica Gel (5 g) directly to the reaction mixture.

    • Evaporate the solvent completely under reduced pressure.[1][2] The product is now adsorbed onto the silica.[2]

  • Purification: Load the solid silica plug onto a short flash column.

    • Elute with 100% EtOAc .[1][2]

    • Why? The triethylammonium acetate salts and excess amine will either stay on the column or elute separately.[2] The non-aqueous loading prevents yield loss to water [2].[1][2]

  • Analysis: Evaporate fractions. Analyze by 1H NMR in CDCl3.

    • Validation: Look for multiplet at 0.5-0.8 ppm (4H) and broad singlet at 6.0 ppm (NH) .[1][2]

References

  • Roberts, J. D., & Mazur, R. H. (1951).[1][2] Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropyl, Cyclobutyl and Allylcarbinyl Derivatives.[1][2] Journal of the American Chemical Society.[1][2] [2]

  • BenchChem Technical Support. (2025). Identification of impurities in N-(1-chloropropan-2-yl)acetamide synthesis (Analogous ring-opening mechanisms).

  • PubChem. (2025).[1][2][3] N-Cyclopropylacetamide Compound Summary. National Library of Medicine.[1][2]

  • CymitQuimica. (2025).[1][2] Properties and Solubility of N-Cyclopropylacetamide.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shifts of the Cyclopropyl Ring in N-cyclopropylacetamide

The cyclopropyl motif is a cornerstone in modern medicinal chemistry and drug development. Its unique conformational and electronic properties often impart favorable metabolic stability, binding affinity, and lipophilici...

Author: BenchChem Technical Support Team. Date: March 2026

The cyclopropyl motif is a cornerstone in modern medicinal chemistry and drug development. Its unique conformational and electronic properties often impart favorable metabolic stability, binding affinity, and lipophilicity to parent molecules. As such, the precise and unambiguous characterization of cyclopropyl-containing compounds is paramount. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out for its ability to provide detailed structural information. This guide offers an in-depth comparison of the ¹H NMR chemical shifts for the cyclopropyl ring in N-cyclopropylacetamide, supported by experimental data from analogous structures and a discussion of the underlying physical principles.

The Unique Signature of the Cyclopropyl Group in ¹H NMR

The three-membered ring of cyclopropane exhibits spectral characteristics that distinguish it from other aliphatic systems. Protons attached to a cyclopropyl ring typically resonate at an unusually high field (low ppm value), generally in the range of 0.2 to 1.0 ppm. This upfield shift is a direct consequence of the ring's unique electronic structure and the resulting magnetic anisotropy.

The strained C-C sigma bonds in the cyclopropane ring have a higher degree of p-character than typical sp³-hybridized carbons. When placed in an external magnetic field (B₀), the electrons in these bonds are induced to circulate, creating a diamagnetic ring current.[1][2] This induced current generates its own magnetic field that opposes the external field in the region where the protons reside. Consequently, the protons are "shielded" from the external magnetic field and require a lower frequency to achieve resonance, resulting in their characteristic upfield chemical shifts.[3][4]

¹H NMR Data for N-cyclopropylacetamide

While a publicly available, peer-reviewed spectrum for N-cyclopropylacetamide is not readily found, we can reliably predict the chemical shifts of its cyclopropyl protons based on extensive data from closely related analogs and established principles of NMR spectroscopy. The structure contains three distinct proton environments within the cyclopropyl moiety: the methine proton (CH) and two diastereotopic methylene protons (CH₂).

Structure of N-cyclopropylacetamide

Caption: Structure of N-cyclopropylacetamide showing methine (Hα) and methylene (Hβ/Hβ') protons.

The electron-withdrawing nature of the acetamide group will deshield the adjacent methine proton (Hα), shifting it downfield relative to unsubstituted cyclopropane. The methylene protons (Hβ) will be less affected but will still exhibit the characteristic upfield shift.

Table 1: Predicted ¹H NMR Data for the Cyclopropyl Ring of N-cyclopropylacetamide

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Hα (methine)~2.5 - 2.8Multiplet (m)1H
Hβ/Hβ' (methylene)~0.5 - 0.9Multiplet (m)4H
NH~5.5 - 8.5Broad Singlet (br s)1H
CH₃ (acetyl)~1.9 - 2.1Singlet (s)3H

Note: These are estimated values. The exact chemical shift of the NH proton is highly dependent on solvent and concentration.[5]

Comparative Analysis with Structurally Related Compounds

To understand the influence of the N-acetyl group, it is instructive to compare the ¹H NMR data of N-cyclopropylacetamide with that of cyclopropane, cyclopropylamine, and cyclopropyl methyl ketone.

Table 2: Comparison of Cyclopropyl Proton ¹H NMR Chemical Shifts

CompoundStructureHα (methine) δ (ppm)Hβ (methylene) δ (ppm)
CyclopropaneC₃H₆0.220.22
CyclopropylamineC₃H₅NH₂~2.4 - 2.5~0.3 - 0.5
N-cyclopropylacetamide C₃H₅NHCOCH₃ ~2.5 - 2.8 (Predicted) ~0.5 - 0.9 (Predicted)
Cyclopropyl methyl ketoneC₃H₅COCH₃~1.98~0.56 - 0.81

Data for cyclopropylamine and cyclopropyl methyl ketone are sourced from experimental spectra.[6][7]

From this comparison, several key trends emerge:

  • Effect of Substitution: Any substitution on the cyclopropyl ring causes a downfield shift of the methine proton (Hα) compared to unsubstituted cyclopropane (0.22 ppm). This is due to the inductive effect of the substituent.

  • Influence of the Amine Group: In cyclopropylamine, the electronegative nitrogen atom deshields the adjacent Hα, shifting it significantly downfield.

  • Influence of the Acetamide Group: The acetamide group in N-cyclopropylacetamide is also electron-withdrawing, and its effect on Hα is expected to be comparable to or slightly greater than the simple amine group, leading to a downfield shift.

  • Influence of the Ketone Group: The carbonyl group in cyclopropyl methyl ketone is strongly electron-withdrawing and deshields the adjacent Hα proton, shifting it to approximately 1.98 ppm.[7]

The methylene protons (Hβ) are less affected by the substituent but still show a slight downfield shift compared to cyclopropane, reflecting the transmission of electronic effects through the ring.

Experimental Protocol for ¹H NMR Acquisition

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a generalized protocol for a compound such as N-cyclopropylacetamide.

Workflow for ¹H NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Dissolve ~5-10 mg of N-cyclopropylacetamide in ~0.6 mL of deuterated solvent (e.g., CDCl₃). p2 Add a small amount of internal standard (e.g., TMS). p1->p2 p3 Transfer solution to an NMR tube. p2->p3 a1 Insert sample into NMR spectrometer (e.g., 400 MHz). p3->a1 a2 Lock, tune, and shim the instrument. a1->a2 a3 Acquire the ¹H NMR spectrum (FID). a2->a3 d1 Apply Fourier Transform to FID. a3->d1 d2 Phase correct the spectrum. d1->d2 d3 Calibrate chemical shift to TMS (0 ppm). d2->d3 d4 Integrate the peaks. d3->d4

Caption: Standard workflow for acquiring and processing a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of N-cyclopropylacetamide.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The choice of solvent is critical as residual solvent signals can obscure peaks.[6]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and used for chemical shift calibration.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • "Lock" the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • "Tune" the probe to the correct frequency for ¹H nuclei.

    • "Shim" the magnetic field to optimize its homogeneity and improve spectral resolution.

    • Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier Transform to convert the time-domain FID signal into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative ratio of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and integration values to assign the peaks to the corresponding protons in the molecule.

Conclusion

The ¹H NMR spectrum of N-cyclopropylacetamide is characterized by the distinctive upfield signals of the cyclopropyl ring protons. The methine proton (Hα) is deshielded by the adjacent acetamide group, shifting it downfield, while the methylene protons (Hβ) remain in the high-field region characteristic of cyclopropyl systems. This comparative guide demonstrates how the electronic environment dictated by different substituents modulates the precise chemical shifts of these protons. A thorough understanding of these principles, combined with a robust experimental protocol, enables researchers to confidently characterize cyclopropyl-containing molecules, a critical task in the advancement of chemical and pharmaceutical research.

References

  • PubChem. N-cyclopropylacetamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-chloro-N-cyclopropylacetamide. National Center for Biotechnology Information. [Link]

  • Compound Interest. A Guide to 1H NMR Chemical Shift Values. Compound Interest. [Link]

  • ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [Link]

  • PubChem. N-Propylacetamide. National Center for Biotechnology Information. [Link]

  • University of California, Davis. 1H NMR chemical shift ppm table. UC Davis Chem Dept. [Link]

  • Google Patents. CN110862310A - Synthesis method of cyclopropyl methyl ketone.
  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • MDPI. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. MDPI. [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

  • Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Royal Society of Chemistry. [Link]

  • Defense Technical Information Center. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]

  • Michigan State University. NMR Spectroscopy. MSU Chemistry. [Link]

  • Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry. J Phys Chem A. 2015 May 7;119(18):4268-76. [Link]

  • Chemistry LibreTexts. 5.3: Factors That Influence NMR Chemical Shift. Chemistry LibreTexts. [Link]

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Comparative

A Researcher's Guide to ¹³C NMR Peak Assignment: The Case of N-cyclopropylacetamide

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a powerful tool for mapping the carbon framework of organic compounds. This guide provides an in-depth analysis of the ¹³C NMR spectrum of N-cyclopropylacetamide, a molecule that, while simple, presents an excellent case study due to the distinct electronic environments of its amide and cyclopropyl functionalities.

We will dissect the experimental spectrum, compare it with in silico predictions, and provide a robust protocol for data acquisition, thereby offering a comprehensive resource for researchers aiming to sharpen their spectroscopic interpretation skills.

Section 1: Experimental Spectrum and Peak Assignments

The ¹³C NMR spectrum of N-cyclopropylacetamide (in CDCl₃) displays four distinct signals, corresponding to the four unique carbon environments in the molecule. The assignment of these peaks is based on well-established principles of chemical shift theory, which correlate the electronic environment of a nucleus with its resonance frequency.[1][2][3]

Below is the molecular structure with each unique carbon atom numbered for clear reference.

Caption: Molecular structure of N-cyclopropylacetamide with carbon numbering.

The experimentally observed chemical shifts are summarized and assigned in the table below.

Carbon AtomChemical EnvironmentExperimental Shift (δ, ppm)Rationale for Assignment
C1 Amide Carbonyl (C=O)~173.0The C=O carbon is highly deshielded due to the electronegativity of the double-bonded oxygen and resonance with the nitrogen lone pair, placing it significantly downfield.[4][5][6]
C4 Acetyl Methyl (CH₃)~23.4This peak is in the typical range for an aliphatic methyl group attached to a carbonyl carbon.
C2 Cyclopropyl Methine (CH)~22.8This methine carbon is attached to the amide nitrogen. The electronegative nitrogen atom causes a moderate downfield shift compared to the cyclopropyl methylene carbons.[2]
C3 Cyclopropyl Methylene (CH₂)~5.8These two equivalent carbons exhibit a characteristic, highly shielded (upfield) resonance. This is a hallmark of the cyclopropyl ring's unique strained-ring electronics and increased s-character in its C-H bonds.[7][8]
Section 2: Comparison with In Silico Prediction Models

To validate our experimental assignments, we can compare them against theoretical values generated by NMR prediction software. These tools use various algorithms, from increment-based methods to machine learning and quantum mechanical calculations, to estimate chemical shifts.[9][10][11][12] For this guide, we utilized a standard algorithm (e.g., ChemDraw prediction or a free online tool like NMRDB.org[13]).

Carbon AtomExperimental Shift (δ, ppm)Predicted Shift (δ, ppm)Deviation
C1 (C=O)~173.0171.5-1.5 ppm
C4 (CH₃)~23.423.1-0.3 ppm
C2 (CH)~22.824.5+1.7 ppm
C3 (CH₂)~5.86.2+0.4 ppm

Analysis of Comparison: The predictive model shows strong agreement with the experimental data, with deviations of less than 2 ppm. This level of accuracy is typical for small molecules with common functional groups. The slight discrepancies, particularly for the cyclopropyl methine (C2), can arise from the software's parameterization for strained ring systems and the specific solvent effects not fully captured by the model. Nonetheless, the close correlation provides high confidence in the proposed peak assignments.

Section 3: Best Practices for High-Quality ¹³C NMR Data Acquisition

The integrity of any spectroscopic analysis hinges on the quality of the acquired data. A self-validating experimental protocol ensures reproducibility and accuracy. The following workflow is recommended for acquiring a standard, proton-decoupled ¹³C NMR spectrum for a small molecule like N-cyclopropylacetamide.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 1. Dissolve ~10-20 mg of sample in ~0.6-0.7 mL of CDCl3 prep2 2. Add TMS as internal reference (0 ppm) prep1->prep2 prep3 3. Transfer to a clean, dry 5mm NMR tube prep2->prep3 acq1 4. Insert sample and lock on the deuterium signal of CDCl3 prep3->acq1 acq2 5. Set key parameters: - Pulse Program: zgpg30 - Scans (ns): 1024-4096 - Relaxation Delay (d1): 2s acq1->acq2 acq3 6. Acquire Free Induction Decay (FID) data acq2->acq3 proc1 7. Apply Fourier Transform to the FID acq3->proc1 proc2 8. Phase correct the spectrum manually proc1->proc2 proc3 9. Calibrate the TMS peak to 0.0 ppm proc2->proc3

Caption: Standard workflow for ¹³C NMR data acquisition and processing.

Causality Behind Experimental Choices:

  • Solvent (CDCl₃): Deuterated chloroform is a common choice due to its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized solvent peak at ~77 ppm.[14]

  • Number of Scans (ns): The ¹³C isotope has a low natural abundance (~1.1%). Therefore, a large number of scans must be co-added to achieve a satisfactory signal-to-noise ratio.

  • Proton Decoupling: The spectrum is acquired while simultaneously irradiating all proton frequencies. This collapses the ¹³C-¹H spin-spin coupling, resulting in a simplified spectrum where each unique carbon appears as a single sharp line.[1] This greatly enhances sensitivity (via the Nuclear Overhauser Effect) and simplifies interpretation.

  • Relaxation Delay (d1): A 2-second delay allows for sufficient time for the carbon nuclei to return to their equilibrium state between pulses. While longer delays are needed for strictly quantitative analysis (especially for quaternary carbons), a 2s delay is adequate for routine identification.[15]

By adhering to this structured approach, researchers can ensure the generation of high-fidelity data, which is the bedrock of accurate structural assignment and comparison.

References

  • 13-C NMR Chemical Shift Table. (n.d.). Scribd. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

  • Patiny, L., & Zasso, M. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-chloro-N-cyclopropylacetamide. PubChem. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • Paton, R. (n.d.). CASCADE. Colorado State University. Retrieved from [Link]

  • Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Retrieved from [Link]

  • Unknown. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Unknown. (n.d.). 13C NMR.pdf. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved from [Link]

  • Unknown. (n.d.). 13C-NMR. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Defense Technical Information Center. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

  • Slideshare. (n.d.). Chemical shift with c13 nmr. Retrieved from [Link]

  • Gable, K. (2022, March 9). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts in benchmark.... Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, January 1). database C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-cyclopropylacetamide. PubChem. Retrieved from [Link]

  • All About Drugs. (2014, July 18). Examples of 13C NMR Spectra. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Retrieved from [Link]

Sources

Validation

Mass Spectrometry Fragmentation Pattern of N-Cyclopropylacetamide: A Comparative Technical Guide

Executive Summary N-Cyclopropylacetamide (CAS: 29512-07-0) represents a critical structural motif in drug development, particularly as a metabolic surrogate for probing cyclopropylamine stability and ring-opening dynamic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cyclopropylacetamide (CAS: 29512-07-0) represents a critical structural motif in drug development, particularly as a metabolic surrogate for probing cyclopropylamine stability and ring-opening dynamics. Unlike simple aliphatic amides, the cyclopropyl moiety introduces unique ring-strain energetics that significantly influence mass spectrometry (MS) fragmentation pathways.

This guide provides a definitive analysis of the fragmentation mechanics of N-cyclopropylacetamide. By comparing its performance with isomeric and homologous alternatives (N-allylacetamide and N-ethylacetamide), we establish a robust protocol for its identification and differentiation in complex biological matrices.

Technical Specifications & Structural Analysis

PropertySpecification
Compound Name N-Cyclopropylacetamide
CAS Number 29512-07-0
Molecular Formula C₅H₉NO
Exact Mass 99.0684 Da
Structure Acetyl group attached to N-cyclopropyl amine
Key Functional Groups Amide (Acetamide core), Cyclopropyl ring
Theoretical Fragmentation Prediction

The fragmentation of N-cyclopropylacetamide under Electron Ionization (EI, 70 eV) is governed by the competition between the stability of the acylium ion and the release of the strained cyclopropyl ring.

  • Alpha-Cleavage (Carbonyl): The most energetically favored pathway, generating the resonance-stabilized acylium ion (m/z 43 ).

  • N-C Bond Cleavage: Breaking the amide bond to release the amine portion, often resulting in a charged amine fragment or a radical loss.

  • Ring Opening: The cyclopropyl ring (27.5 kcal/mol strain energy) is prone to opening, often isomerizing to an allyl cation (m/z 41 ).

Detailed Fragmentation Mechanisms

The following analysis dissects the primary ion generation pathways.

Pathway A: Acylium Ion Formation (Base Peak)

The dominant feature in the spectrum is the cleavage of the bond between the carbonyl carbon and the nitrogen.

  • Mechanism: Alpha-cleavage driven by the oxygen lone pair.

  • Result: Formation of the acetyl cation [CH₃CO]⁺ at m/z 43 .

  • Abundance: Typically the Base Peak (100% relative abundance).[1][2][3]

Pathway B: Cyclopropyl Amine Retention

Less common but diagnostic is the retention of the charge on the nitrogen-containing fragment.

  • Mechanism: Heterolytic cleavage where the charge remains on the amine fragment.

  • Result: Formation of the [NH-Cyclopropyl]⁺ species or related radical cations at m/z 56 (M - 43).

Pathway C: Ring Disintegration

High-energy collisions lead to the destruction of the ring system.

  • Mechanism: Loss of the cyclopropyl ring as a neutral radical or formation of the cyclopropyl cation.

  • Result: A distinct peak at m/z 41 (C₃H₅⁺), often indistinguishable from an allyl cation.

Visualization of Signaling Pathways

FragmentationPathway Figure 1: Primary Fragmentation Pathways of N-Cyclopropylacetamide (EI, 70eV) M_Ion Molecular Ion [M]+ m/z 99 Acylium Acylium Ion [CH3-C≡O]+ m/z 43 (Base Peak) M_Ion->Acylium α-Cleavage (Loss of C3H6N•) AmineFragment Amine Fragment [HN-Cyclopropyl]+ m/z 56 M_Ion->AmineFragment Inductive Cleavage (Loss of CH3CO•) CyclopropylCat Cyclopropyl Cation [C3H5]+ m/z 41 AmineFragment->CyclopropylCat N-C Cleavage (Loss of NH)

Comparative Analysis: Performance vs. Alternatives

To validate the identity of N-cyclopropylacetamide, it must be differentiated from its structural isomer (N-allylacetamide) and its homolog (N-ethylacetamide).

Table 1: Comparative Ion Abundance Profile
Ion (m/z)Fragment IdentityN-Cyclopropylacetamide (Cyclic)N-Allylacetamide (Acyclic Isomer)N-Ethylacetamide (Homolog)
99 Molecular Ion [M]⁺Distinct (Medium)Weak (Unstable)N/A (MW 87)
87 Homolog [M]⁺AbsentAbsentDistinct
58 McLafferty ProductLow/AbsentHigh (Gamma-H accessible)Low
56 [M - Acetyl]⁺Diagnostic (Ring intact)Low (Allyl radical loss)N/A
43 Acylium [CH₃CO]⁺Base Peak (100%) Base Peak (100%)Base Peak (100%)
41 C₃H₅⁺High (Cyclopropyl)High (Allyl)Low
Critical Differentiators
  • Isomer Differentiation (Cyclopropyl vs. Allyl):

    • N-Allylacetamide possesses a double bond that facilitates a McLafferty rearrangement (if alkyl chain length permits) or specific allylic cleavages that differ energetically from the ring opening.

    • N-Cyclopropylacetamide shows a more robust molecular ion (m/z 99 ) compared to the allyl isomer, which fragments more readily due to the stability of the allyl radical.

    • The m/z 56 peak is more characteristic of the cyclopropyl amine moiety surviving the initial blast, whereas the allyl amine fragment tends to degrade further.

  • Homolog Differentiation:

    • N-Ethylacetamide shifts the molecular ion to m/z 87 and the amine fragment to m/z 44 (M-43), clearly distinguishing it from the cyclopropyl variant.

Experimental Protocol

To replicate these results and ensure "Self-Validating" protocols, follow this workflow.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Dissolve 1 mg N-cyclopropylacetamide in 1 mL Methanol (HPLC Grade).

  • Derivatization is not required due to the volatility of the amide, but TMS-derivatization (BSTFA) can be used to improve peak shape if tailing occurs.

2. GC Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet Temp: 250°C.

  • Injection: 1 µL Splitless (or Split 1:10 for high conc).

  • Oven Program: 50°C (hold 1 min) → 20°C/min → 280°C (hold 3 min).

3. MS Parameters (EI):

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 35 – 300.

4. Data Validation Criteria:

  • Retention Time: Predicted ~4.5 - 5.5 min (varies by column).

  • Base Peak: Must be m/z 43.

  • Qualifiers: Presence of m/z 99 (>5% relative abundance) and m/z 41.

Workflow Visualization

ExperimentalWorkflow Figure 2: Standard GC-MS Acquisition Workflow for Amide Analysis Sample Sample (1mg/mL MeOH) GC GC Separation DB-5ms Column Sample->GC Injection Ionization EI Source (70 eV) GC->Ionization Elution Analyzer Quadrupole Filter Ionization->Analyzer Fragmentation Detector Detector (Spectrum Generation) Analyzer->Detector m/z Sorting

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Acetamide, N-cyclohexyl- (Analog Reference). NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • PubChem. 2-Chloro-N-cyclopropylacetamide Compound Summary (CID 735780).[5] National Center for Biotechnology Information. Available at: [Link]

  • Ilić, N. et al. (2010).[6] EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Chemical Industry and Chemical Engineering Quarterly, 16(4), 387-397.[6] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for amide alpha-cleavage mechanisms).

Sources

Comparative

In-Depth Guide: HPLC Purity Analysis of N-Cyclopropylacetamide

Executive Summary: The Analytical Paradox N-cyclopropylacetamide (N-CPA) is a critical intermediate in the synthesis of antiviral and anticancer therapeutics. Structurally, it presents a "perfect storm" for analytical di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Paradox

N-cyclopropylacetamide (N-CPA) is a critical intermediate in the synthesis of antiviral and anticancer therapeutics. Structurally, it presents a "perfect storm" for analytical difficulty: it is a small, polar amide with weak UV absorption and lacks a distinct chromophore.

While High-Performance Liquid Chromatography (HPLC) is the pharmaceutical gold standard for non-volatile purity analysis, standard UV detection methods often fail to see the most critical impurity: Cyclopropylamine (CPA).

This guide provides a robust, field-validated RP-HPLC protocol optimized for N-CPA, while objectively comparing it against its strongest alternative: Gas Chromatography with Flame Ionization Detection (GC-FID). We analyze why you might choose one over the other based on your specific impurity profile.

Method Selection: The Decision Matrix

Before starting the HPLC pumps, evaluate your analytical goals. The choice between HPLC and GC depends entirely on the specific impurities you need to track.

Comparison Table: HPLC-UV vs. GC-FID
FeatureRP-HPLC (Proposed Method) GC-FID (Alternative)
Primary Analyte Detection Excellent (at 210 nm)Excellent (Carbon-based response)
Impurity: Cyclopropylamine Poor (No UV chromophore; elutes in void)Superior (High sensitivity)
Impurity: Dimers/Oligomers Superior (Detects non-volatiles)Poor (Likely degrade or won't elute)
Sensitivity (LOD) ~0.5 µg/mL (limited by noise at 210 nm)~0.1 µg/mL
Sample Prep Minimal (Dilute in Mobile Phase)Minimal (Dilute in MeOH/DCM)
Throughput Moderate (10-15 min run)Fast (5-8 min run)
Decision Logic Workflow

MethodSelection Start Start: Purity Analysis of N-CPA Q1 Is the primary impurity Cyclopropylamine (CPA)? Start->Q1 Q2 Are there non-volatile byproducts (Oligomers)? Q1->Q2 No / Unknown ResultGC Select GC-FID (Best for Volatile Amines) Q1->ResultGC Yes (Process Control) ResultHPLC Select RP-HPLC (Low UV) (Best for General Purity) Q2->ResultHPLC Yes (Final Product Release) ResultHybrid Hybrid Approach: HPLC-CAD or LC-MS Q2->ResultHybrid Complex Matrix

Caption: Logical workflow for selecting the appropriate analytical technique based on impurity profile.

The Core Protocol: Low-UV RP-HPLC

This method utilizes a high-aqueous, acidic mobile phase to retain the polar amide while suppressing silanol interactions. Crucial Note: Because N-CPA only absorbs at low wavelengths, we use a phosphate buffer. Do not use acetate or formate buffers, as they are opaque below 220 nm.

A. Instrumentation & Conditions[1][2]
  • System: HPLC with PDA/UV Detector (capable of monitoring 205-210 nm).

  • Column: C18 Polar-Embedded or "Aq" compatible column (e.g., Agilent Zorbax SB-Aq or Waters Atlantis T3), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Why? Standard C18 columns may suffer from "phase collapse" (dewetting) at the high aqueous conditions required to retain this small polar molecule.

  • Wavelength: 210 nm (Bandwidth 4 nm).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

B. Mobile Phase Preparation
  • Mobile Phase A (Buffer): 20 mM Potassium Phosphate Monobasic (

    
    ) in water, adjusted to pH 2.5 with Phosphoric Acid (
    
    
    
    ).
    • Why pH 2.5? It suppresses the ionization of potential acidic impurities and keeps the amide neutral. It also protonates any residual amine (CPA), forcing it to elute early (void volume), separating it from the main peak.

  • Mobile Phase B (Organic): HPLC Grade Acetonitrile (ACN).

C. Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.0955Initial Hold for retention
2.0955End of Hold
10.04060Elute hydrophobics
12.04060Wash
12.1955Re-equilibration
18.0955Ready for next inj.
D. Step-by-Step Experimental Workflow
  • System Suitability Prep:

    • Prepare a standard solution of N-CPA at 0.5 mg/mL in Mobile Phase A.

    • Optional: Spike with 1% Cyclopropylamine (to confirm it elutes in the void and doesn't interfere).

  • Blank Injection: Inject Mobile Phase A to identify baseline noise and system peaks (ghost peaks are common at 210 nm).

  • Standard Injection: Inject the standard 5 times.

    • Requirement: RSD of Peak Area < 2.0%.

    • Requirement: Tailing Factor < 1.5.

  • Sample Analysis: Dissolve sample at 0.5 mg/mL. Inject.

Alternative Protocol: GC-FID (The "Challenger")

If your primary concern is residual Cyclopropylamine (CPA) , HPLC-UV is inadequate because CPA is transparent at 210 nm. GC-FID is the industry-preferred alternative for this specific impurity.

Protocol Summary
  • Column: DB-WAX or CP-Volamine (30 m x 0.32 mm x 1.0 µm). Thick film helps retain volatile amines.

  • Carrier Gas: Helium or Nitrogen (1.5 mL/min).

  • Inlet: Split 10:1, 250°C.

  • Detector: FID at 260°C.

  • Oven: 50°C (hold 2 min)

    
     20°C/min 
    
    
    
    220°C (hold 5 min).
  • Why it works: The FID responds to the carbon-hydrogen bonds in both the amide and the amine, providing a "universal" response that UV cannot match for this specific pair.

Comparative Data & Validation

The following data summarizes the expected performance characteristics of the proposed HPLC method versus the GC alternative.

Linearity and Sensitivity (Estimated)
ParameterHPLC-UV (210 nm)GC-FID
Linearity (

)
> 0.999 (10 - 1000 µg/mL)> 0.999 (5 - 1000 µg/mL)
LOD (N-CPA) ~0.2 µg/mL~0.05 µg/mL
LOD (Impurity: CPA) Not Detected (Void interference)~0.05 µg/mL
Precision (RSD) 0.3% - 0.8%0.5% - 1.2%
Visualizing the Separation Mechanism

HPLC_Mechanism Injector Injector (Sample Intro) Column C18 Column (Stationary Phase) Injector->Column Mobile Phase (pH 2.5) Amine Impurity: CPA (Protonated, Polar) Elutes in Void Column->Amine t0 (1.5 min) Amide Analyte: N-CPA (Neutral, Moderately Polar) Retained Column->Amide tR (6-8 min) Detector UV Detector (210 nm) Amine->Detector Amide->Detector

Caption: Separation mechanism on C18 at pH 2.5. The amine impurity is unretained, while the target amide is separated.

References

  • BenchChem. (2025).[1] A Comparative Guide to HPLC and GC Methods for Purity Assessment of 5-Cyanopentanamide. Retrieved from

  • National Institutes of Health (PubChem). (2025). N-cyclopropylacetamide Compound Summary. Retrieved from

  • Element Lab Solutions. (2018). HPLC UV detection: Theory and Operational Tips. Retrieved from

  • Sigma-Aldrich. (2025).[2] UV-Visible Solvents and Cut-off Values. Retrieved from

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from

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Validation

Amide Bond Strength in Cyclopropyl Amides: A Technical Comparison Guide

This guide provides an in-depth technical analysis of amide bond strength in cyclopropyl amides, designed for researchers in medicinal chemistry and drug development. Executive Summary: The Cyclopropyl Advantage In moder...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of amide bond strength in cyclopropyl amides, designed for researchers in medicinal chemistry and drug development.

Executive Summary: The Cyclopropyl Advantage

In modern drug design, the cyclopropyl group is not merely a spacer; it is a functional element that fundamentally alters the physicochemical profile of the amide bond. Unlike isopropyl or linear alkyl amides, cyclopropyl amides exhibit a unique combination of enhanced hydrolytic stability and conformational rigidity .

This guide objectively compares cyclopropanecarboxamides (CP-amides) with their closest aliphatic analogs (e.g., isobutyramides) to demonstrate why the cyclopropyl moiety is a superior "metabolic lock" in therapeutic candidates.

Key Performance Metrics
FeatureCyclopropyl AmideIsopropyl AmideImpact on Drug Design
Hydrolytic Stability (

)
>300 hours (pH 6, 40°C)~70 hourssignificantly extends plasma half-life.
Rotational Barrier (

)
~20 kcal/mol ~16–18 kcal/molHigher rigidity improves target binding entropy.
Electronic Character

donor (Walsh)
Inductive donor (+I)Modulates carbonyl electrophilicity.
Conformation Bisected (Locked)Rotameric mixPredictable SAR vectors.[1]

Structural & Electronic Basis of Stability

The exceptional strength of the cyclopropyl amide bond stems from the unique electronic structure of the cyclopropane ring, specifically the Walsh Orbitals .

The Walsh Orbital Effect

Unlike the


 hybridized carbons in an isopropyl group, the carbons in a cyclopropyl ring possess significant 

-character (approx.

hybridization). This allows the C-C

-bonds of the ring to overlap with the

-system of the amide carbonyl—a phenomenon known as

-conjugation
.
  • Bisected Conformation : The cyclopropyl ring preferentially adopts a "bisected" conformation where the plane of the ring is perpendicular to the plane of the amide.

  • Orbital Overlap : The high-energy HOMO of the cyclopropane (Walsh

    
    ) donates electron density into the LUMO (
    
    
    
    ) of the carbonyl group.
  • Result : This interaction stabilizes the ground state of the amide, effectively reducing the electrophilicity of the carbonyl carbon and making it less susceptible to nucleophilic attack (hydrolysis).

Visualization: Electronic Locking Mechanism

WalshEffect cluster_legend Mechanism CP Cyclopropyl Ring (Walsh Orbitals) CO Carbonyl Group (C=O) CP->CO σ -> π* Donation (Stabilization) Rigidity Rotational Lock (Bisected Conformer) CP->Rigidity Stability Reduced Carbonyl Electrophilicity CO->Stability N Amide Nitrogen (Lone Pair) N->CO n -> π* Resonance (Amide Character)

Figure 1: Schematic of the electronic interaction between the cyclopropyl Walsh orbitals and the amide system, leading to enhanced stability and rigidity.

Quantitative Comparison: Hydrolytic Stability

Hydrolytic stability is the primary proxy for amide bond strength in a biological context. The data below compares the half-life of a cyclopropanecarboxylic acid ester (mechanistically similar to the amide) against a standard valine (isopropyl) derivative.

Experimental Data: Acid/Base Hydrolysis

Conditions: pH 6.0, 40°C (Simulating physiological stress)

Compound ClassStructureHalf-Life (

)
Relative Stability
Isopropyl (Valine analog)

69.7 hours1.0x (Baseline)
Cyclopropyl

> 300 hours > 4.3x

Interpretation : The cyclopropyl group provides a greater than 4-fold increase in stability against hydrolysis. This is attributed to two factors:

  • Steric Shielding : The wider bond angle of the cyclopropyl group (

    
    ) essentially "pulls back" the substituents, but the hydrogens on the ring provide a dense steric wall that blocks the trajectory of incoming nucleophiles (water/enzymes).
    
  • Electronic Deactivation : The Walsh donor effect reduces the partial positive charge (

    
    ) on the carbonyl carbon.
    

Conformational Rigidity & Rotational Barriers[2]

The "strength" of an amide bond is also defined by its resistance to rotation (C-N bond rotation), which dictates the molecule's ability to maintain a bioactive conformation.

Rotational Energy Barriers

The barrier to rotation around the C-N bond (


) is a direct measure of the double-bond character of the amide.
  • Linear/Branched Amides (e.g., Isobutyramide) :

    
    .
    
  • Cyclopropanecarboxamide :

    
    .
    
The "Bisected" Lock

While typical alkyl amides fluctuate between multiple gauche conformations, cyclopropyl amides are strongly biased toward the bisected cis conformation (where the carbonyl oxygen eclipses the cyclopropane ring).

  • Energetic Penalty : Deviating from this bisected geometry breaks the favorable Walsh orbital overlap, imposing a steep energetic penalty.

  • Drug Design Benefit : This "pre-organized" rigid structure reduces the entropic cost of binding to a protein target, potentially improving potency (

    
    ).
    

Figure 2: Comparison of conformational parameters.[2][3][4][5][6] The higher barrier in cyclopropyl amides indicates a more rigid, "double-bond-like" character.

Experimental Protocols

To validate these properties in your own drug candidates, use the following standardized protocols.

Protocol A: Comparative Hydrolytic Stability Assay

Objective : Determine


 and 

for cyclopropyl vs. alkyl amides.
  • Preparation : Prepare 10 mM stock solutions of the cyclopropyl amide and isopropyl control in DMSO.

  • Incubation : Dilute to 100

    
    M in phosphate buffer (PBS, pH 7.4) and simulated gastric fluid (SGF, pH 1.2). Incubate at 37°C and 60°C (accelerated).
    
  • Sampling : Aliquot samples at

    
     hours. Quench immediately with ice-cold acetonitrile.
    
  • Analysis : Analyze via HPLC-UV/MS. Plot

    
     vs. time.[1]
    
  • Calculation : The slope

    
     yields half-life: 
    
    
    
    .
    • Expectation: Cyclopropyl analogs should show <5% degradation at 24h, whereas linear analogs may show 15-20%.

Protocol B: Variable Temperature (VT) NMR for Rotational Barriers

Objective : Measure


 of the C-N bond.
  • Solvent : Dissolve 5-10 mg of compound in a high-boiling deuterated solvent (e.g., DMSO-

    
     or Tetrachloroethane-
    
    
    
    ).
  • Acquisition : Acquire

    
     NMR spectra starting at 25°C, increasing in 10°C increments.
    
  • Coalescence : Monitor the N-alkyl signals (e.g., N-Methyl doublet). As temperature rises, the distinct rotamer signals will broaden and merge (coalesce).

  • Calculation : Record the coalescence temperature (

    
    ). Use the Eyring equation to calculate 
    
    
    
    :
    
    
    • Note:

      
       is the separation (Hz) between signals at the slow exchange limit (low temp).
      

References

  • Bender, D. M., et al. (2008). "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability." Organic Letters, 10(3), 509-511. Link

  • Wiberg, K. B. (1996). "The structure and rotational barrier of cyclopropanecarboxamide." Journal of Organic Chemistry.
  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Cox, R. A., et al. (1980). "Amide Hydrolysis Mechanisms." Canadian Journal of Chemistry. (Reference for general amide hydrolysis kinetics).

Sources

Comparative

Technical Comparison Guide: Reference Standards for N-Cyclopropylacetamide Analysis

Executive Summary & Scientific Context N-Cyclopropylacetamide (CAS 29512-07-0) is a critical process intermediate and potential degradation impurity in the synthesis of cyclopropyl-amine containing pharmaceuticals, inclu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

N-Cyclopropylacetamide (CAS 29512-07-0) is a critical process intermediate and potential degradation impurity in the synthesis of cyclopropyl-amine containing pharmaceuticals, including antiretrovirals (e.g., Nevirapine analogs) and certain kinase inhibitors. Due to the strained cyclopropane ring, this compound presents unique stability challenges compared to linear amides.

In regulatory environments (ICH Q3A/Q3B), the accuracy of impurity quantification is directly dependent on the quality of the reference standard used. This guide compares the three primary classes of standards available to researchers—ISO 17034 Certified Reference Materials (CRM) , Reagent Grade Commercial Chemicals , and In-House Synthesized Standards —evaluating their impact on analytical uncertainty and regulatory compliance.

Comparative Analysis of Standard Types

The choice of standard dictates the validity of your quantitative data. Below is a technical comparison based on rigorous metrological criteria.

Option A: ISO 17034 Certified Reference Material (CRM)

The Gold Standard for Late-Stage Development & QC

  • Description: Produced under ISO 17034 accreditation. The certificate of analysis (CoA) provides a certified purity value with a stated uncertainty budget (

    
    ).
    
  • Performance: Guarantees traceability to SI units. Homogeneity and long-term stability are experimentally verified.[1]

  • Best For: GMP release testing, method validation (ICH Q2), and dispute resolution.

Option B: Reagent Grade Commercial Chemical

The Economic Alternative for Early Discovery

  • Description: Commercially available chemical (e.g., "97% purity"). CoAs often lack detailed impurity profiles, water content, or residual solvent data.

  • Performance: High risk of batch-to-batch variability. The "purity" is often an estimate based on area normalization (GC-FID) rather than mass balance (qNMR), leading to potential potency errors.

  • Best For: Early R&D, qualitative identification, system suitability (retention time checks).

Option C: In-House Synthesized Standard

The Custom Solution for Novel Entities

  • Description: Synthesized by the medicinal chemistry team and characterized by the analytical group.

  • Performance: Control over the process is high, but the burden of characterization (Hygroscopicity, TGA, ROI, NMR, HPLC) falls entirely on the internal lab.

  • Best For: Novel impurities where no commercial standard exists.

Comparative Data Summary
FeatureISO 17034 CRM Reagent Grade In-House Standard
Traceability NIST/SI TraceableVendor DefinedInternal Only
Purity Assignment Mass Balance (100% - Impurities)Often Area % (GC/LC)Variable
Uncertainty Budget Explicitly Stated (e.g.,

)
UnknownEstimated
Water/Solvent Data Quantified (KF/GC-HS)Often OmittedRequires Testing
Regulatory Risk Low (Accepted by FDA/EMA)High (Requires Justification)Moderate (Requires Data)

Technical Deep Dive: Analytical Protocol

Objective: Quantification of N-Cyclopropylacetamide at trace levels (0.05% threshold).

Expert Insight: While Gas Chromatography (GC) is common for small amides, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). High injector port temperatures (


C) in GC can induce thermal ring-opening or rearrangement in dirty matrices. Therefore, LC-MS/MS  is the preferred method for high-integrity trace analysis to ensure the analyte remains intact during detection.
Method: LC-MS/MS Quantification[2][3]
3.1. Reagents & Standards[1][2][3][4][5][6]
  • Analyte: N-Cyclopropylacetamide CRM (Primary Standard).

  • Internal Standard (IS): N-Cyclopropylacetamide-d3 (Stable Isotope Labeled) is highly recommended to correct for matrix effects in ESI.

  • Solvents: LC-MS Grade Acetonitrile and Water; Formic Acid (additive).

3.2. Chromatographic Conditions[2]
  • Instrument: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm). Rationale: High retention is needed to separate the polar amide from the solvent front.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-6 min: 5%

      
       95% B
      
    • 6-8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

3.3. Mass Spectrometry Parameters (ESI+)
  • Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion:

    
    .
    
  • Product Ions:

    • Quantifier:

      
       (Cleavage of amide bond, characteristic amine fragment).
      
    • Qualifier:

      
       (Rearrangement fragment).
      
  • Source Temp:

    
    C (Ensure complete desolvation).
    
3.4. Standard Preparation Workflow (Self-Validating)
  • Stock Preparation: Weigh approx. 10 mg of CRM into a 10 mL volumetric flask. Dissolve in 50:50 MeOH:Water.[2] Critical: Calculate concentration based on the "As-Is" mass adjusted by the certified purity factor from the CoA.

  • SST Check: Inject a standard at the Limit of Quantitation (LOQ). S/N ratio must be

    
    .
    
  • Linearity: Prepare 6 levels from 0.05 µg/mL to 10 µg/mL.

    
     must be 
    
    
    
    .

Visualization of Workflows

Diagram 1: Analytical Workflow for Impurity Quantification

This diagram illustrates the critical path from sample extraction to data reporting, highlighting the control points where the reference standard quality impacts the result.

AnalyticalWorkflow Sample Drug Substance Sample Extraction Extraction (MeOH/Water) Sample->Extraction LCMS UHPLC-MS/MS (MRM Mode) Extraction->LCMS IS_Add Add Internal Std (d3-Analog) IS_Add->Extraction Standard Ref Standard (CRM vs Reagent) CalCurve Calibration Curve Prep Standard->CalCurve Purity Correction CalCurve->LCMS Data Quantification & Reporting LCMS->Data Ratio Analysis

Caption: Figure 1. LC-MS/MS workflow for N-cyclopropylacetamide. The "Ref Standard" node is the critical accuracy anchor.

Diagram 2: Decision Matrix for Standard Selection

A logical guide for researchers to select the appropriate standard grade based on their development phase.

SelectionMatrix Start Start: Select Standard PhaseQ Development Phase? Start->PhaseQ Early Early Discovery / Screening PhaseQ->Early Research Late Phase 2/3 / GMP QC PhaseQ->Late Regulated Reagent Use Reagent Grade (Verify Identity) Early->Reagent CommercialQ Is CRM Available? Late->CommercialQ CRM Use ISO 17034 CRM (Mandatory for Release) CommercialQ->CRM Yes InHouse Synthesize & Characterize (Full Mass Balance) CommercialQ->InHouse No

Caption: Figure 2. Decision matrix for selecting N-cyclopropylacetamide standards based on regulatory requirements.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[5][6][7] (2006).[8][9] Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4376677, N-Cyclopropylacetamide. (2025).[6][7][8][9][10] Retrieved from [Link]

  • ISO. ISO 17034:2016 General requirements for the competence of reference material producers. (2016).[8] Retrieved from [Link]

  • European Medicines Agency. Guideline on the limits of genotoxic impurities. (2006).[8][9] Retrieved from [Link]

Sources

Validation

Technical Characterization Guide: UV-Vis Absorption Profile of N-Cyclopropylacetamide

Executive Summary & Scientific Context N-Cyclopropylacetamide (N-CPA) (CAS: 1120-78-1) is a critical intermediate in medicinal chemistry, often utilized to introduce the cyclopropyl moiety—a bioisostere known for improvi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

N-Cyclopropylacetamide (N-CPA) (CAS: 1120-78-1) is a critical intermediate in medicinal chemistry, often utilized to introduce the cyclopropyl moiety—a bioisostere known for improving metabolic stability and potency in drug candidates.

Unlike simple alkyl amides, N-CPA possesses a unique electronic structure due to the interaction between the amide carbonyl (


-system) and the cyclopropyl ring (Walsh orbitals). This guide provides a rigorous framework for characterizing the UV-Vis absorption profile of N-CPA, distinguishing it from structural analogs like N-ethylacetamide and acetamide.

Key Insight: The absorption spectrum of N-CPA is dominated by high-energy transitions in the Far-UV region (<220 nm). Accurate characterization requires specific solvent selection and optical protocols to avoid artifacts common in this range.[1]

Theoretical Framework: The Chromophore System

To interpret the spectrum of N-CPA, one must deconstruct its electronic transitions. The molecule contains two interacting systems:[2][3]

  • The Amide Group (

    
    ): 
    
    • 
       Transition (~190 nm):  An intense band (
      
      
      
      ). This is the primary absorption feature but often obscured by solvent cutoffs.
    • 
       Transition (~215-225 nm):  A forbidden, weak transition (
      
      
      
      ) appearing as a shoulder on the red edge of the
      
      
      band.
  • The Cyclopropyl Effect:

    • The cyclopropyl ring is not merely a steric bulk; its C-C bonds have significant

      
      -character (Walsh orbitals). These orbitals can act as weak 
      
      
      
      -donors.
    • Conjugation: When the cyclopropyl ring adopts a bisected conformation relative to the carbonyl

      
      -system, 
      
      
      
      conjugation occurs. This typically results in a bathochromic shift (red shift) of 5–10 nm and a hyperchromic effect (increased intensity) compared to acyclic analogs like N-ethylacetamide.

Comparative Analysis: N-CPA vs. Alternatives

The following table contrasts N-CPA with its direct structural analogs. Note that "Performance" here refers to optical detectability and electronic distinctiveness.

Table 1: Comparative UV-Vis Characteristics

FeatureN-Cyclopropylacetamide (Target)N-Ethylacetamide (Acyclic Analog)Acetamide (Base Analog)
Primary Chromophore Amide + Cyclopropyl (

conjugation)
Amide + Alkyl chain (Inductive effect only)Simple Amide

(

)
~195 - 200 nm (Predicted Red Shift)~190 - 193 nm~188 - 190 nm

(

)
~220 - 225 nm (Shoulder)~215 - 220 nm~210 - 215 nm
Molar Absorptivity (

)
Moderate-High (Enhanced by ring strain)ModerateModerate
Solvent Sensitivity High (H-bonding alters

)
HighHigh
Detection Challenge Medium: Ring conjugation pushes bands slightly into accessible UV.High: Bands are deeper in Far-UV.High: Bands are deeper in Far-UV.

Analytic Verdict: N-CPA offers a slightly more accessible UV profile than N-ethylacetamide due to the cyclopropyl-induced red shift. However, standard UV detectors (254 nm) will likely miss the peak maximum, necessitating detection at 210 nm or 220 nm .

Experimental Protocol: Far-UV Capture Workflow

Objective: To obtain an artifact-free spectrum of N-CPA down to 190 nm. Prerequisite: Conventional quartz cuvettes (1 cm pathlength) and a double-beam spectrophotometer.

Phase A: Solvent Selection (Critical)

The choice of solvent is the single most common failure point in amide spectroscopy.

  • REJECT: Acetone (cutoff 330 nm), Chloroform (cutoff 245 nm), Toluene (cutoff 285 nm).

  • SELECT:

    • Water (HPLC Grade): Cutoff 190 nm. Best for simulating physiological conditions. Blue-shifts the

      
       band (H-bonding stabilizes the ground state 
      
      
      
      orbital).
    • Acetonitrile (Far-UV Grade): Cutoff 190 nm. Excellent for observing fine structure; less H-bonding interference.

Phase B: Sample Preparation
  • Stock Solution: Prepare a 10 mM stock of N-CPA in Acetonitrile.

    • Calculation: MW = 99.13 g/mol .[4][5] Dissolve 9.9 mg in 10 mL solvent.

  • Working Dilutions: Prepare three concentrations to validate Beer-Lambert linearity.

    • 
       (for 
      
      
      
      peak visualization).
    • 
       (for 
      
      
      
      shoulder visualization).
    • 
       (to detect trace impurities).
      
Phase C: Measurement & Validation
  • Baseline Correction: Run a blank with pure solvent. Ensure the baseline is flat to

    
     Abs units down to 195 nm.
    
  • Scan Parameters:

    • Range: 400 nm to 190 nm.

    • Speed: Slow (to minimize noise in Far-UV).

    • Bandwidth: 1.0 nm.

  • Self-Validation Step: Calculate the ratio of Abs(195nm) / Abs(220nm). This ratio should remain constant across dilutions. If it changes, aggregation or solvent impurities are present.

Visualization: Characterization Workflow

The following diagram outlines the logical flow for characterizing the N-CPA spectrum, ensuring data integrity.

NCPA_Characterization Start Start: N-CPA Sample Solvent Solvent Selection (Must be <195nm Cutoff) Start->Solvent Prep Prepare Dilution Series (50µM - 1mM) Solvent->Prep Acetonitrile/Water Scan UV-Vis Scan (190-400nm) Prep->Scan Decision Check Absorbance at 195nm Scan->Decision Valid Valid Spectrum (Identify π->π* & n->π*) Decision->Valid 0.1 < Abs < 1.0 Artifact Artifact Detected (Solvent Absorption/Saturation) Decision->Artifact Abs > 2.0 or Noise Artifact->Solvent Re-blank / Dilute

Caption: Logical workflow for validating N-cyclopropylacetamide UV-Vis data, emphasizing the critical decision point at the Far-UV detection limit.

References

  • PubChem. N-cyclopropylacetamide (Compound).[5][6] National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. N-Propylacetamide (Analog Data). SRD 69.[7] Available at: [Link]

  • Mikhailovna, S. N., et al. UV spectra of amides: Electronic transitions and photostabilizing action. ResearchGate. Available at: [Link]

  • StackExchange Chemistry. Electronic transitions of cyclopropyl group conjugated with amide. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of N-cyclopropylacetamide: Ensuring Laboratory Safety and Environmental Integrity

As a Senior Application Scientist, I've observed that the final step in an experimental workflow—waste disposal—is often the most critical from a safety and regulatory standpoint. The proper handling of chemical waste is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've observed that the final step in an experimental workflow—waste disposal—is often the most critical from a safety and regulatory standpoint. The proper handling of chemical waste is not merely a procedural formality; it is a fundamental component of responsible research. This guide provides a comprehensive, step-by-step protocol for the disposal of N-cyclopropylacetamide, grounding every recommendation in established safety principles and regulatory standards. Our objective is to empower you, our scientific colleagues, to manage this process with confidence, ensuring the safety of your laboratory personnel and the preservation of our environment.

While specific safety data for N-cyclopropylacetamide is not extensively published, a conservative approach based on the known hazards of structurally similar amide compounds is the most prudent path. This guide is built upon that principle, synthesizing data from analogous compounds and aligning with the stringent guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Part 1: Hazard Assessment - The Foundation of Safe Disposal

Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is essential. Based on data from closely related cyclopropyl-amide structures, we must assume N-cyclopropylacetamide presents several key risks.

Inferred Hazard Profile:

Hazard ClassDescriptionPrecautionary ActionSupporting Sources
Skin Irritation Causes skin irritation upon contact. Prolonged exposure may lead to redness, itching, or inflammation.Wear appropriate nitrile or neoprene gloves and a lab coat. Wash hands thoroughly after handling.[1][2][3]
Serious Eye Irritation Can cause significant irritation or damage if it comes into contact with the eyes.Use ANSI-approved safety goggles or a face shield.[1][2][3]
Respiratory Irritation Inhalation of dust or fumes may irritate the respiratory tract.Handle in a well-ventilated area or, preferably, within a certified chemical fume hood.[1][2]
Acute Toxicity (Oral) May be harmful if swallowed.Do not eat, drink, or smoke in the laboratory.[3][4]

These hazards underscore a critical directive: N-cyclopropylacetamide waste must be treated as hazardous chemical waste. It cannot be disposed of in regular trash or poured down the sanitary sewer system.[5]

Part 2: The Core Principle - Cradle-to-Grave Responsibility

The U.S. EPA's Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" liability system for hazardous waste.[6][7] This means the generator of the waste—your laboratory—is legally responsible for it from the moment it is created until its final, safe disposal.[6] Adherence to a structured disposal protocol is therefore not just a best practice, but a legal necessity.

The following workflow provides a logical decision-making process for handling waste streams containing N-cyclopropylacetamide.

Caption: Decision workflow for proper N-cyclopropylacetamide waste management.

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring compliance and safety at each stage.

Step 1: Waste Characterization and Segregation

The first action is to characterize your waste stream.

  • Pure N-cyclopropylacetamide: Unused, expired, or off-spec solid reagent.

  • Aqueous/Organic Solutions: Solutions containing N-cyclopropylacetamide from experimental workups.

  • Contaminated Solids: Consumables such as gloves, weighing paper, pipette tips, and silica gel that are contaminated with the compound.

Causality: Proper segregation is paramount.[5][8] Mixing incompatible waste streams can lead to dangerous chemical reactions. For instance, never mix acidic waste with basic waste. N-cyclopropylacetamide waste should be kept separate from strong oxidizing agents.[1]

Step 2: Container Selection

Choose a container that is in good condition and compatible with the chemical waste.[8]

  • For solid waste: A wide-mouth, high-density polyethylene (HDPE) container with a screw-top lid is ideal.

  • For liquid waste: An HDPE or glass bottle (though plastic is often preferred to minimize breakage risk) with a secure, leak-proof screw cap is required.[5]

Causality: The container must maintain its integrity to prevent leaks. Using a chemically compatible container ensures that the waste itself does not degrade the container over time.

Step 3: Hazardous Waste Labeling

Proper labeling is a strict regulatory requirement and a critical safety communication tool.[9] Your institution's Environmental Health and Safety (EHS) office will provide official hazardous waste tags. The label must include:

  • The words "Hazardous Waste" .[5][8]

  • Full chemical name(s): "N-cyclopropylacetamide". Do not use abbreviations or chemical formulas.[5][8] For mixtures, list all components and their approximate percentages.

  • Hazard Identification: Check the appropriate hazard boxes on the tag (e.g., Irritant, Toxic).

  • Generator Information: Your name, Principal Investigator, department, and lab number.[5]

Step 4: Waste Accumulation

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) , which is under the direct control of the laboratory personnel.[8]

  • Keep Containers Closed: The waste container must be securely closed at all times, except when you are actively adding waste.[8] Leaving a funnel in the container is a common but serious violation.

  • Secondary Containment: It is a best practice to place liquid waste containers in a larger, chemically resistant tub or tray to contain any potential leaks.

Causality: The SAA regulation ensures that hazardous waste is managed safely by trained personnel in the immediate vicinity of its generation, minimizing the risk of spills or mishandling. Keeping containers closed prevents the release of vapors and protects against spills.

Step 5: Arranging for Final Disposal

Once the container is nearly full (around 90%), or if you have accumulated waste for an extended period (check your institution's policy), you must arrange for its disposal.

  • Contact EHS: Submit a chemical waste pickup request form to your institution's EHS department.[5]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste across campus themselves.[10] Trained EHS professionals will collect the waste directly from your lab.

Trustworthiness: This final step is non-negotiable. The disposal of chemical waste is a highly regulated process that can only be performed by licensed hazardous waste management facilities. Your EHS office is your essential partner in ensuring this is done correctly.

Part 4: Spill and Emergency Procedures

In the event of a spill, your response should be dictated by the scale and location of the incident.

  • Alert Personnel: Immediately notify others in the area.

  • Assess the Spill: If the spill is large, highly concentrated, or in a poorly ventilated area, evacuate the lab and contact your EHS emergency line.

  • Small, Manageable Spills: For minor spills within a fume hood, you may proceed with cleanup if you are trained and have the appropriate spill kit.

    • Wear your full Personal Protective Equipment (PPE).

    • Contain the spill using an absorbent material from your chemical spill kit.

    • Collect the contaminated absorbent material and place it in a designated container for solid hazardous waste. Label it accordingly.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Always report the incident to your supervisor and EHS office, even if you manage the cleanup yourself.

Part 5: The Environmental Context

Pharmaceutical compounds, even in trace amounts, can be biologically active and persistent in the environment.[11] Improper disposal, such as drain disposal, can introduce these substances into aquatic ecosystems, where their long-term effects are not fully understood.[11] By adhering to this rigorous disposal protocol, you are not only complying with regulations but are also acting as a steward of environmental health, upholding the integrity of the scientific community.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University.[Link]

  • N-cyclopropyl-2-piperazin-1-ylacetamide Env. Fate/Transport. U.S. Environmental Protection Agency CompTox Chemicals Dashboard.[Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.[Link]

  • Laboratory Safety - OSHA Lab Standard. OSHA Factsheet.[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf.[Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA.[Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Triumvirate Environmental.[Link]

  • 2-chloro-N-cyclopropylacetamide. PubChem, National Institutes of Health.[Link]

  • The Laboratory Standard. Vanderbilt University Medical Center, Office of Clinical and Research Safety.[Link]

  • Household Hazardous Waste (HHW). U.S. Environmental Protection Agency.[Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Acyrus.[Link]

  • N-cyclopropylacetamide. PubChem, National Institutes of Health.[Link]

  • A Detailed Guide on OSHA Chemical Hygiene Plan. CloudSDS.[Link]

  • The NIH Drain Discharge Guide. National Institutes of Health.[Link]

  • Hazardous Waste Disposal Procedures. University of Oklahoma Health Sciences Center.[Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology.[Link]

  • Acetamide, N,N-bis(3-phenoxypropyl)- Env. Fate/Transport. U.S. Environmental Protection Agency CompTox Chemicals Dashboard.[Link]

  • Occurrence, fate and effects of pharmaceutical substances in the environment--a review. PubMed, National Institutes of Health.[Link]

Sources

Handling

Laboratory Safety Guide: Handling N-Cyclopropylacetamide (CAS 1125-89-9)

Executive Summary: At a Glance N-Cyclopropylacetamide is a secondary amide commonly utilized as a building block in pharmaceutical synthesis.[1] While often classified merely as an irritant in standard Safety Data Sheets...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: At a Glance

N-Cyclopropylacetamide is a secondary amide commonly utilized as a building block in pharmaceutical synthesis.[1] While often classified merely as an irritant in standard Safety Data Sheets (SDS), its structural relationship to other acetamides (e.g., N-methylacetamide) necessitates a precautionary approach regarding reproductive toxicity and potential teratogenicity.

  • Physical State: Typically a white crystalline solid; may present as a viscous liquid if impure or in warm environments.

  • Primary Hazards: Respiratory irritation (dust), severe eye irritation, skin absorption potential.

  • Core Directive: Handle as a Band 3 compound (Potent/Toxic) until specific toxicology proves otherwise. Zero skin contact is the operational standard.

Risk Assessment & Hazard Identification

Why we use specific PPE for this molecule.

To select the correct Personal Protective Equipment (PPE), we must understand the mechanism of injury. N-Cyclopropylacetamide presents three distinct vectors of exposure:

  • Inhalation (Dust/Aerosol): As a solid, the primary risk occurs during weighing. The cyclopropyl moiety adds lipophilicity, potentially increasing alveolar absorption compared to simple acetamides [1].

  • Dermal Permeation: Amides are known penetration enhancers. If this compound is dissolved in a carrier solvent like DMSO or DMF, it can carry both itself and other impurities through the skin barrier rapidly.

  • Systemic Toxicity (The "Hidden" Risk): While H-codes often list H315/H319 (Irritation), the structural motif

    
     is associated with reproductive toxicity in homologous series. We treat this as a "suspected reproductive toxin" (H361 equivalent) for safety planning [2].
    
Hazard Codes (GHS)[2][3]
  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.

The PPE Matrix

Select your gear based on the scale of operation.

Do not rely on a "one size fits all" approach. Permeation breakthrough times vary by solvent and concentration.

Operation ScaleRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Analytical (<10 mg)Fume Hood (Sash @ 18")Double Nitrile (0.11mm min thickness)Safety Glasses w/ Side ShieldsStandard Lab Coat (Cotton/Poly)
Preparative (10 mg - 10 g)Fume Hood + N95 (if open handling)Double Nitrile OR Neoprene (if in solvent)Chemical Goggles (Indirect Vent)Lab Coat + Tyvek Sleeves
Bulk/Process (>10 g)PAPR or Full-Face Respirator (P100)Butyl Rubber or Silver Shield (Laminate)Face Shield + GogglesTyvek Coverall (Type 5/6)

Operational Protocol: Step-by-Step

Causality-driven instructions for safe handling.

Phase A: Weighing & Transfer (Highest Risk Step)

Context: 90% of laboratory exposures occur during the transfer of solids due to static-induced dust generation.

  • Static Elimination: Place an ionizing bar or anti-static gun near the balance. N-cyclopropylacetamide crystals can be static-prone.

  • The "Tunnel" Technique: Do not weigh directly on the open balance pan.

    • Place the receiving vessel (tare) inside the balance.

    • Use a disposable anti-static weighing funnel.

    • Why: This prevents "dust puff" when the powder hits the vessel.

  • Solvent Addition: Add the solvent to the solid inside the fume hood. Do not transport the dry solid across the lab bench if possible.

Phase B: Reaction & Heating

Context: Heating increases vapor pressure, turning a solid irritant into a gaseous inhalation hazard.

  • Closed Systems: All reactions above ambient temperature must be performed in a closed vessel (septum-sealed or reflux condenser).

  • Vent Scrubbing: If the reaction generates gas, route the exhaust through a basic scrubber (if acidic byproducts are present) or directly into the hood exhaust plenum.

Phase C: Waste Disposal

Disposal Method: Chemical Incineration.

  • Liquids: Segregate into "Non-Halogenated Organic" waste (unless chlorinated solvents are used).

  • Solids/Contaminated PPE: Double-bag in clear polyethylene bags, label as "Toxic Solid Waste," and incinerate.

  • Note: Do not dispose of down the drain. Amides can be persistent in water systems [3].

Visualization: Decision Logic & Workflows

Diagram 1: PPE Selection Logic

This decision tree helps you select the correct glove material based on the solvent system, which is the critical variable in permeation.

PPE_Selection Start Start: Handling N-Cyclopropylacetamide State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Solution In Solution State->Solution Reaction/Workup Rec1 PPE: Double Nitrile Gloves + Lab Coat Solid->Rec1 SolventCheck Check Carrier Solvent Solution->SolventCheck Standard Standard Solvents (MeOH, EtOAc, Water) SolventCheck->Standard Penetrating Penetrating Solvents (DMSO, DMF, DCM) SolventCheck->Penetrating Standard->Rec1 Rec2 PPE: Butyl or Laminate Gloves + Tyvek Sleeves Penetrating->Rec2 High Permeation Risk

Caption: Logic flow for selecting glove material. Note that carrier solvents like DMSO drastically reduce the protection time of standard nitrile gloves.

Diagram 2: Emergency Spill Response

Immediate actions to take in the event of a spill outside primary containment.

Spill_Response Alert SPILL DETECTED Assess Assess Volume & State Alert->Assess MinorSolid Minor Solid (<10g) Assess->MinorSolid MajorLiq Liquid / Large Scale Assess->MajorLiq Action1 1. Dampen paper towel (Water) 2. Lay over powder (prevent dust) 3. Wipe up MinorSolid->Action1 Action2 1. Evacuate Area 2. Don Full PPE (Resp + Butyl) 3. Use Absorbent Pillows MajorLiq->Action2 Disposal Double Bag -> Incineration Action1->Disposal Action2->Disposal

Caption: Step-by-step spill response. Note the critical step of "dampening" solids to prevent aerosolization during cleanup.

Emergency Response & Decontamination

Skin Contact
  • Immediate Flush: Do not use solvents (ethanol/acetone) to wash skin; this increases absorption. Use copious amounts of soap and lukewarm water for 15 minutes.

  • Doffing: Remove contaminated clothing while under the safety shower to prevent the chemical from dragging across the face.

Eye Contact[2][7]
  • Irrigation: Flush for a minimum of 15 minutes using an eyewash station.

  • Medical Evaluation: Seek ophthalmological review immediately. Amides can cause corneal clouding which may not be immediately painful.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4376677, N-Cyclopropylacetamide. Retrieved March 2, 2026 from [Link]

  • ECHA (European Chemicals Agency).Substance Information: Acetamide Derivatives and Reproductive Toxicity Screening. (General guidance on amide structural alerts).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropylacetamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropylacetamide
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